molecular formula C14H17NO4 B554356 (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid CAS No. 28697-09-8

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid

Número de catálogo: B554356
Número CAS: 28697-09-8
Peso molecular: 263,3 g/mole
Clave InChI: ZSAIHAKADPJIGN-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid is a valuable enantiopure building block in medicinal chemistry and drug discovery. Its core structure, the piperidine ring, is a fundamental heterocycle present in more than twenty classes of pharmaceuticals, making it a crucial synthetic fragment for designing new active compounds . This derivative is specifically engineered for research, serving as a chiral precursor in the synthesis of complex molecules. The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, allowing for selective functionalization of the piperidine ring at other positions, while the carboxylic acid moiety provides a handle for further derivatization through amide bond formation or other coupling reactions. Piperidine derivatives are investigated for a wide spectrum of pharmacological applications. Research highlights their significance in the development of ligands for central nervous system targets; for instance, benzyloxy piperidine-based scaffolds have been explored as potent and selective antagonists for the dopamine D4 receptor, which is a target for potential treatments for Parkinson's disease-related dyskinesias . Beyond neurological applications, the piperidine core is a common feature in compounds studied for their antimicrobial properties . The (R)-enantiomer provided here offers researchers the specific stereochemistry required for studying stereospecific interactions in biological systems and for the development of chiral drugs. This compound is intended for use in hit-to-lead optimization, method development in organic synthesis, and the construction of diverse chemical libraries for biological screening.

Propiedades

IUPAC Name

(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAIHAKADPJIGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350884
Record name (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-09-8
Record name (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-1-(Cbz)-2-piperidinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Commercial suppliers of Cbz-D-pipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing and Utilization of N-Cbz-D-Pipecolic Acid

Executive Technical Summary

N-Cbz-D-pipecolic acid (CAS 28697-09-8) is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and local anesthetic precursors.[1][2][3] Unlike its L-isomer (derived from natural L-lysine), the D-isomer requires specific stereochemical control during manufacturing, typically achieved via optical resolution or asymmetric enzymatic synthesis.[1][2][4][3]

For drug development professionals, the primary challenge lies not in mere availability, but in enantiomeric purity assurance and supply chain scalability .[1][4] While catalog suppliers like AK Scientific and Apollo Scientific serve discovery needs, process-scale sourcing requires navigating bulk manufacturers in China (e.g., BLD Pharm) who utilize resolution technologies that may leave 0.5–2.0% L-enantiomer impurities—a critical quality attribute (CQA) for downstream GMP compliance.[1][4][3]

Chemical Profile & Critical Specifications[2][3][4][5][6]

The distinction between the commercially dominant L-isomer and the required D-isomer is the most frequent source of procurement error.[1][2][3] Verified technical specifications for the D-Cbz derivative are listed below to establish a baseline for incoming goods inspection.

PropertySpecificationCritical Note
Chemical Name (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid"D" configuration is (R) for pipecolic acid.[1][2][3]
CAS Number 28697-09-8 Warning:[1][2][3][5][6] Do not confuse with L-isomer (28697-11-2) or racemic (535-75-1).[1][2][3]
Molecular Formula C₁₄H₁₇NO₄MW: 263.29 g/mol
Melting Point 111 – 115 °CSharp range indicates high purity; broad range suggests enantiomeric contamination.[1][4]
Specific Rotation

(c=2, Acetic Acid)
L-isomer rotates negative.[1][4][3] Value is solvent-dependent.[1][2][4][3][7]
Solubility Soluble in MeOH, DCM, EtOAcPoor solubility in water facilitates extractive workups.[1][4]

Commercial Supply Landscape

The supply chain is bifurcated between high-cost catalog distributors (reliable for <100g) and bulk chemical manufacturers (necessary for >1kg).[1][4][3]

Validated Supplier Matrix
Supplier TierVendor ExamplesTypical ScaleRisk ProfileRecommended Use Case
Catalog (US/EU) AK Scientific, Apollo Scientific, Fisher (eMolecules)1g – 100gLow.[1][2][3] High QC, domestic stock.Discovery chemistry, reference standards.
Bulk/CRO (Global) BLD Pharm, J&W PharmLab, WuXi AppTec100g – 100kgMedium.[1][4] Requires batch-specific CoA validation.Process development, pilot manufacturing.[1][4]
Legacy/Ref Sigma-Aldrich (Merck)StandardsLow.[1][4] (Product often discontinued/custom).[1][4]Analytical method transfer/validation.[1][4]
Sourcing Decision Framework

The following logic flow guides the "Make vs. Buy" decision based on project phase and purity requirements.

SupplyChain Start Requirement: Cbz-D-Pipecolic Acid ScaleCheck Scale & Phase? Start->ScaleCheck Discovery Discovery (<50g) ScaleCheck->Discovery Process Process/Pilot (>100g) ScaleCheck->Process Catalog Direct Purchase: AK Scientific / Apollo (Lead Time: <1 week) Discovery->Catalog Bulk Bulk Sourcing: BLD Pharm / Custom CRO (Lead Time: 2-4 weeks) Process->Bulk QC_Check Critical QC Check: Chiral HPLC > 99.5% ee? Catalog->QC_Check Bulk->QC_Check Resolution In-House Resolution: D-Tartaric Acid Method QC_Check->Resolution If Fail

Figure 1: Strategic sourcing decision tree emphasizing the critical QC gate for enantiomeric excess.

Technical Evaluation & Quality Control

Trusting a Certificate of Analysis (CoA) without verification is a liability in chiral chemistry.[1][4] The following protocols provide a self-validating system for material acceptance.

Protocol: Chiral Purity Analysis (HPLC)

Standard C18 columns cannot distinguish enantiomers.[1][4] Use a polysaccharide-based chiral stationary phase (CSP) or a macrocyclic glycopeptide column.[1][4][3]

  • Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][4][3]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1][4][3][8]

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peak shape.[1][2][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 210 nm (Amide bond) or 254 nm (Cbz aromatic ring).[1][4]

  • Acceptance Criteria:

    • L-Isomer (Impurity) < 0.5% (Area %).[1][4][3]

    • Chemical Purity > 98.0%.[1][4][9]

Impurity Watchlist
  • L-Cbz-Pipecolic Acid: Arises from incomplete optical resolution of the starting material (DL-pipecolic acid).[1][2][3]

  • Benzyl Alcohol: Degradation product of the Cbz group; visible via proton NMR (singlet at ~4.6 ppm).[1][4]

  • Nitrosamines (N-Nitroso-pipecolic acid): A potential genotoxic impurity if sodium nitrite was used in upstream processing.[1][2][4][3] Mandatory screening for GMP materials intended for human use.

Synthetic Utility: Deprotection Protocol

Removing the Cbz group to liberate the free amine (D-Pipecolic acid) or an amine-terminus peptide requires conditions that prevent racemization.[2][3]

Hydrogenolysis (Preferred Method)

This method is mild and preserves the chiral center integrity.[1][4]

  • Dissolution: Dissolve 10 mmol Cbz-D-Pipecolic acid in MeOH (50 mL).

    • Tip: If solubility is low, add 1-2 eq. of acetic acid.[1][2][4]

  • Catalyst: Add 10 wt% Pd/C (wet support preferred to minimize ignition risk).

  • Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 2-4 hours at RT.

  • Monitoring: TLC (n-BuOH:AcOH:H2O 4:1:1) – Product will stain with Ninhydrin (purple/blue).[1][4]

  • Workup: Filter through Celite. Concentrate filtrate.[1][4]

    • Result: The product is obtained as a zwitterion.[1][4] For peptide coupling, it is often used directly or converted to the HCl salt by adding 4M HCl/Dioxane before concentration.[1][4]

Pathway Visualization[2][3]

Synthesis D_Pip D-Pipecolic Acid (Start) Cbz_D_Pip N-Cbz-D-Pipecolic Acid (CAS 28697-09-8) D_Pip->Cbz_D_Pip Protection Cbz_Cl Cbz-Cl / NaOH Cbz_Cl->Cbz_D_Pip Intermediate Cbz-D-Pip-Peptide Cbz_D_Pip->Intermediate Coupling Coupling Peptide Coupling (EDC/HOBt) Coupling->Intermediate Final H-D-Pip-Peptide (Active API) Intermediate->Final Deprotection H2_Pd H2 / Pd/C (Deprotection) H2_Pd->Final

Figure 2: Synthetic workflow from starting material to peptide integration.

References

  • Sigma-Aldrich (Merck). (R)-(+)-1-Cbz-2-piperidinecarboxylic acid Product Specification. Retrieved from [4][3]

  • PubChem. Pipecolic Acid Compound Summary (CAS 1723-00-8 & Derivatives). National Library of Medicine.[1][4] Retrieved from [4][3]

  • Armstrong, D. W., et al. (1993).[1][4] "Stereochemistry of pipecolic acid found in the urine and plasma of subjects with peroxisomal deficiencies." Journal of Pharmaceutical and Biomedical Analysis, 11(10), 881-886.[1][4] (Validation of Chiral Analysis).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard protocols for Cbz removal).
  • AK Scientific. Product Catalog: (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid. Retrieved from [4][3]

Sources

Advanced Application of Cbz-D-Pipecolic Acid in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Cbz-D-pipecolic acid as a chiral building block Content Type: In-depth Technical Guide

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

In the landscape of non-proteinogenic amino acids, Cbz-D-pipecolic acid (N-benzyloxycarbonyl-D-piperidine-2-carboxylic acid) occupies a critical niche as a rigid chiral scaffold. Unlike its natural L-isomer (a lysine metabolite) or its five-membered analogue (proline), the D-pipecolic acid moiety introduces specific conformational constraints and metabolic stability essential for modern peptidomimetic drug design.

This guide details the technical utility of Cbz-D-pipecolic acid, focusing on its role in orthogonal protection strategies , its application in the synthesis of bioactive natural products (e.g., Tubulysin analogues), and the specific protocols required to maintain stereochemical integrity during coupling.

Structural & Stereochemical Attributes[1][2]

The "Homoproline" Effect

Pipecolic acid is often termed "homoproline." However, the expansion from a 5-membered pyrrolidine ring (proline) to a 6-membered piperidine ring (pipecolic acid) significantly alters the Ramachandran angles (


) of the peptide backbone.
  • Conformational Restriction: The six-membered ring restricts the

    
     torsion angle, locking the side-chain geometry.
    
  • D-Configuration: The D-enantiomer forces a reverse turn geometry often required to mimic

    
    -turns in cyclic peptides or to stabilize specific secondary structures in protease inhibitors.
    
  • Lipophilicity: The extra methylene group increases lipophilicity compared to proline, enhancing membrane permeability—a crucial factor for CNS-targeted drugs.

The Role of the Cbz Group

The Carbobenzyloxy (Cbz or Z) group provides a unique "third dimension" of orthogonality in peptide synthesis, distinct from the standard Boc/Benzyl and Fmoc/tBu strategies.

Protecting GroupCleavage ConditionStabilityRole in D-Pip Strategy
Boc Acid (TFA, HCl)Bases, NucleophilesOrthogonal to Cbz; used for side-chains.
Fmoc Base (Piperidine)AcidsOrthogonal to Cbz; used for backbone elongation.
Cbz (Z) Hydrogenolysis (

/Pd), HBr/AcOH
Stable to TFA & Piperidine Permanent N-terminal protection or orthogonal side-chain protection.

Synthetic Utility & Reactivity

Orthogonal Protection Workflow

The stability of Cbz-D-pipecolic acid to both TFA and piperidine allows it to serve as a robust "cap" or a stable intermediate during the assembly of complex depsipeptides or polyketide-peptide hybrids.

OrthogonalStrategy cluster_legend Key Advantage Start Start: Cbz-D-Pipecolic Acid Step1 Coupling (Amine R-NH2) Reagent: HATU/DIPEA Start->Step1 Inter1 Intermediate: Cbz-D-Pip-NH-R Step1->Inter1 Step2 Side Chain Deprotection (e.g., Boc removal with TFA) Inter1->Step2 Cbz remains stable Inter2 Intermediate: Cbz-D-Pip-NH-R' (NH2 free) Step2->Inter2 Step3 Further Functionalization Inter2->Step3 Final Final Deprotection (Cbz) Reagent: H2, Pd/C Step3->Final Cleaves Cbz Note Cbz group survives acidic (TFA) and basic conditions, allowing complex side-chain manipulations.

Figure 1: The orthogonal stability of the Cbz group allows for versatile synthetic routes where acid-labile groups (Boc) or base-labile groups (Fmoc) are manipulated while the N-terminus remains protected.[1][2][3][4][5][6][7][8]

Case Study: Tubulysin Analogues

Tubulysins are potent antimitotic peptides originally isolated from myxobacteria.[9][10] The core structure contains N-methyl-D-pipecolic acid (Mep) .[10]

  • Significance: Synthetic analogues often replace the complex natural N-terminus with simplified D-pipecolic acid derivatives to improve stability and reduce synthetic complexity while maintaining cytotoxicity (IC50 in picomolar range).

  • Synthesis Role: Cbz-D-pipecolic acid is the starting material for the "Mep" fragment.

    • Methylation: Cbz-D-Pip is N-methylated (often requiring specific conditions to prevent racemization, though the Cbz group generally suppresses

      
      -proton acidity compared to acyl groups).
      
    • Coupling: The Cbz-D-Mep-OH is coupled to the Isoleucine-Tubuvaline fragment.

    • Final Assembly: The Cbz group allows the fragment to be carried through ester hydrolysis steps before final hydrogenolytic removal.

Experimental Protocols

Protocol A: Preparation of Cbz-D-Pipecolic Acid (Schotten-Baumann)

This protocol describes the protection of commercially available D-pipecolic acid.

Reagents: D-Pipecolic acid, Benzyl chloroformate (Cbz-Cl), NaOH, Dioxane.

  • Dissolution: Dissolve D-pipecolic acid (10 mmol, 1.29 g) in 2M NaOH (10 mL) and cool to 0°C in an ice bath.

  • Addition: Simultaneously add Benzyl chloroformate (11 mmol, 1.57 mL) and 2M NaOH (5 mL) dropwise over 30 minutes, maintaining the pH between 9-10 and temperature < 5°C.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash the aqueous phase with diethyl ether (

      
       mL) to remove unreacted Cbz-Cl.
      
    • Acidify the aqueous layer carefully with 2M HCl to pH 2.0 (expect white precipitation or oiling out).

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry combined organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
    
  • Yield: Typically 85-95% as a white solid or viscous oil.

Protocol B: High-Efficiency Coupling (HATU Method)

Coupling Cbz-D-Pipecolic acid to a sterically hindered amine (e.g., Valine methyl ester).

Reagents: Cbz-D-Pipecolic acid, L-Valine methyl ester HCl, HATU, DIPEA, DMF.

  • Activation: In a dry round-bottom flask, dissolve Cbz-D-Pipecolic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow.[6] Stir for 2-3 minutes to form the activated ester.

  • Amine Addition: Add L-Valine methyl ester HCl (1.1 equiv) followed immediately by a second portion of DIPEA (1.5 equiv).

  • Monitoring: Stir at room temperature under

    
    . Monitor by TLC (or LC-MS) for disappearance of the acid (typically 1-3 hours).
    
  • Workup: Dilute with EtOAc, wash successively with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .[11]
  • Note: The Cbz group prevents racemization of the D-pipecolic center during activation, a common issue with N-acyl amino acids.

Quality Control & Analytics

To ensure the integrity of the chiral building block, the following analytical parameters must be verified.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 column, AcCN/H2O gradient)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0%
Identity 1H-NMR (DMSO-d6 or CDCl3)Characteristic multiplets at

1.2-2.2 (ring protons),

5.1 (benzylic),

7.3 (aromatic).
Specific Rotation Polarimetry

Value must match lot-specific CoA (typically positive for D-isomer in EtOH).

Self-Validating Check: When running Chiral HPLC, always inject a racemic standard (DL-Cbz-pipecolic acid) first to establish the separation of enantiomers. If baseline separation is not achieved, the method is invalid for ee% determination.

References

  • Structure and Conformation

    • Title: "Conformational analysis of pipecolic acid deriv
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for journal)

  • Tubulysin Synthesis

    • Title: "Total Synthesis of Tubulysins U and V."
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Orthogonal Protection

    • Title: "Protecting Groups in Organic Synthesis" (Greene & Wuts).
    • Source:Wiley Online Library.
    • URL:[Link]

  • Cbz-D-Pipecolic Acid Preparation

    • Title: "Enantioselective synthesis of pipecolic acid deriv
    • Source:Tetrahedron: Asymmetry.
    • URL:[Link]

  • Peptide Coupling Protocols

    • Title: "HATU: A superior reagent for the synthesis of hindered peptides."
    • Source:Chemical Communications.[12]

    • URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of Cbz-D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling, and process applications of N-Cbz-D-pipecolic acid . This document is structured for researchers and process chemists, synthesizing physicochemical principles with practical, field-proven methodologies.

Executive Summary & Physicochemical Profile

N-Benzyloxycarbonyl-D-pipecolic acid (Cbz-D-pipecolic acid) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its solubility behavior is governed by two competing structural motifs: the lipophilic benzyloxycarbonyl (Cbz) protecting group and the polar, ionizable carboxylic acid moiety attached to the piperidine ring.

Understanding this duality is essential for designing efficient reaction matrices, workup procedures, and crystallization protocols.

Core Identity
ParameterDetail
Chemical Name (R)-1-N-Benzyloxycarbonyl-2-piperidinecarboxylic acid
CAS Number 28697-09-8
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 111–115 °C
Acidity (pKa) ~3.5–4.0 (Carboxylic acid)

Solubility Data Analysis

The solubility of Cbz-D-pipecolic acid follows the general trends of N-protected hydrophobic amino acids. It exhibits high solubility in polar aprotic and chlorinated solvents, moderate-to-high solubility in polar protic solvents, and insolubility in non-polar hydrocarbons.

Qualitative Solubility Profile

Data estimated based on functional group analysis and standard peptide synthesis protocols.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Reaction Medium: Excellent for coupling reactions; standard solvent for loading onto resins.
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Reaction Medium: Preferred for SPPS and reactions requiring high concentrations or elevated temperatures.
Polar Protic Methanol, Ethanol, IsopropanolHigh Solvent Exchange: Useful for transferring from reaction to crystallization; typically too nucleophilic for coupling steps.
Esters/Ethers Ethyl Acetate (EtOAc), THFHigh (EtOAc), High (THF)Extraction/Workup: EtOAc is the "Gold Standard" for liquid-liquid extraction.
Aqueous Water (pH < 7)Insoluble Precipitation: Used as an anti-solvent to crash out the product.
Aqueous (Basic) Water (pH > 8, e.g., NaHCO₃)Soluble (as Salt)Purification: Critical for acid-base extraction strategies (see Protocol 2).
Hydrocarbons Hexanes, Heptane, PentaneInsoluble Crystallization: Used as an anti-solvent to induce crystallization from EtOAc or DCM.
Mechanistic Insight
  • The Cbz Effect: The benzyl carbamate group significantly increases lipophilicity compared to the free amino acid, making the molecule soluble in organic solvents like DCM and EtOAc where the free amino acid would be insoluble.

  • The Acid Effect: The free carboxylic acid allows the molecule to be deprotonated. In the presence of a base (e.g., NaHCO₃, NaOH), it forms a water-soluble carboxylate salt. This "pH-switch" is the foundation of its purification logic.

Process Applications & Decision Logic

Selection of the correct solvent system is dictated by the operational phase: Synthesis , Extraction , or Crystallization .

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityDecisionTree Start Start: Define Objective Reaction Reaction / Synthesis Start->Reaction Workup Workup / Extraction Start->Workup Purification Crystallization / Solid Isolation Start->Purification Coupling Peptide Coupling / Amidation Reaction->Coupling Partition Liquid-Liquid Extraction Workup->Partition Recryst Recrystallization Strategy Purification->Recryst HighConc High Concentration Required? Coupling->HighConc UseDCM Use DCM or DMF HighConc->UseDCM No (Standard) UseDMF Use DMF or NMP HighConc->UseDMF Yes (High Sol) UseEtOAc Use Ethyl Acetate (Organic Phase) vs. Acidic/Basic Water Partition->UseEtOAc SolventPair Solvent/Anti-Solvent Pair Recryst->SolventPair EtOAcHex Ethyl Acetate / Hexanes (Preferred) SolventPair->EtOAcHex EtOHWater Ethanol / Water (Alternative) SolventPair->EtOHWater

Figure 1: Decision logic for solvent selection based on process stage.

Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

This method utilizes the pH-dependent solubility of Cbz-D-pipecolic acid to remove non-acidic impurities (e.g., unreacted Cbz-Cl, benzyl alcohol) and non-organic impurities.

Principle:

  • High pH: Molecule becomes ionic (Water Soluble). Impurities remain in Organic.

  • Low pH: Molecule becomes neutral (Organic Soluble). Impurities remain in Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Cbz-D-pipecolic acid in Ethyl Acetate (approx. 10 mL per gram of compound).

  • Basic Extraction: Extract the organic layer 2x with saturated NaHCO₃ solution .

    • Checkpoint: The product is now in the Aqueous Top Layer . The Organic Bottom Layer contains neutral impurities.[1]

    • Action: Discard the Organic Layer (after TLC verification).

  • Acidification: Carefully acidify the combined aqueous extracts with 1M HCl or 10% KHSO₄ to pH 2–3.

    • Observation: The solution should turn cloudy as the free acid precipitates or forms an oil.

  • Re-Extraction: Extract the acidic aqueous suspension 3x with fresh Ethyl Acetate .

  • Finishing: Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Recrystallization (EtOAc/Hexane System)

If the product obtained from extraction is not sufficiently pure (solid is waxy or colored), recrystallization is required.

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot Ethyl Acetate (60–70°C) required to just dissolve the solid.

  • Optional: If colored impurities are present, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • While stirring the hot solution, dropwise add Hexanes (or Heptane) until a persistent faint cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Allow the flask to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the white crystals and wash with cold Hexanes.

Visualization of Purification Logic

The following diagram details the flow of the Cbz-D-pipecolic acid molecule between phases during the Acid-Base extraction, serving as a visual SOP.

ExtractionWorkflow Crude Crude Mixture (in EtOAc) BaseWash Add Sat. NaHCO3 (Basic Wash) Crude->BaseWash PhaseSep1 Phase Separation 1 BaseWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt) PhaseSep1->AqLayer1 Keep Acidify Acidify to pH 2-3 (Add HCl) AqLayer1->Acidify Extract2 Add Fresh EtOAc Acidify->Extract2 PhaseSep2 Phase Separation 2 Extract2->PhaseSep2 AqLayer2 Aqueous Layer (Salts/Waste) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Product) PhaseSep2->OrgLayer2 Keep Final Dry & Concentrate (Pure Solid) OrgLayer2->Final

Figure 2: Workflow for the Acid-Base purification cycle.

Stability and Handling

  • Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture absorption.

  • Solution Stability: Stable in neutral organic solvents (DCM, EtOAc) for days at room temperature.

  • Incompatibility: Avoid strong bases for prolonged periods (risk of racemization, though Cbz is generally robust). Avoid strong acids (HBr/AcOH) unless deprotection is intended.

References

  • ChemicalBook. (2025). "(D)-N-(Benzyloxycarbonyl)pipecolic acid Properties and Supplier Data." CAS 28697-09-8.[2] Link

  • Cayman Chemical. (2024). "L-Pipecolic Acid Product Information & Solubility." (Proxy data for pipecolic core). Link

  • Organic Syntheses. (2020). "General Procedures for Purification of Cbz-Protected Amino Acids via Acid-Base Extraction." Org.[1][3][4][5] Synth. (General Reference for Protocol 1).

  • Sigma-Aldrich (Merck). (2024). "Safety Data Sheet: N-Cbz-D-pipecolic acid." (Confirming physical state and storage). Link

Sources

Methodological & Application

Comprehensive Application Note: 1H NMR Analysis of Cbz-D-Pipecolic Acid in CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous protocol for the proton nuclear magnetic resonance (


H NMR) analysis of N-Benzyloxycarbonyl-D-pipecolic acid  (Cbz-D-Pip-OH) in deuterated chloroform (

).

Cbz-D-pipecolic acid is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical agents (e.g., local anesthetics, immunosuppressants). Unlike simple organic molecules, N-carbamoyl-protected cyclic amino acids exhibit restricted rotation around the urethane N–C bond. This phenomenon leads to the presence of distinct rotamers (cis/trans isomers) in solution at room temperature, resulting in complex spectra with broadened or doubled signals.

Key Takeaway: A "messy" or doubled spectrum for this compound in


 is often a sign of high purity, not contamination. This guide details how to distinguish intrinsic rotameric equilibrium from actual impurities.

Chemical Context & Mechanism[1][2][3][4][5]

The Molecule[2]
  • IUPAC Name: (R)-1-((benzyloxy)carbonyl)piperidine-2-carboxylic acid

  • Molecular Formula:

    
    
    
  • Stereochemistry: D-enantiomer (

    
    -configuration at C2). Note that in achiral solvents like 
    
    
    
    , the NMR spectrum of the D-enantiomer is identical to that of the L-enantiomer.
The Rotamer Phenomenon

The partial double-bond character of the N–C(=O) bond creates a high energy barrier to rotation (


15–20 kcal/mol). In cyclic amines like pipecolic acid, the cis and trans conformers (defined by the relationship of the carbamate oxygen to the C2-methine) are close in energy.
  • Solvent Effect: In non-polar solvents like

    
    , the population ratio is typically between 40:60 and 50:50.
    
  • Spectral Consequence: Most protons, particularly those near the nitrogen (H2, H6) and the benzylic protons, will appear as two distinct sets of signals.

Visualizing the Equilibrium

RotamerEquilibrium cluster_0 Restricted Rotation Mechanism cluster_1 NMR Consequence RotamerA Rotamer A (cis) (Carbamate O cis to C2-H) RotamerB Rotamer B (trans) (Carbamate O trans to C2-H) RotamerA->RotamerB Slow Exchange (RT) Spectrum Split Signals (Doubling of Peaks) RotamerB->Spectrum

Figure 1: Schematic representation of the rotameric equilibrium causing signal doubling in NMR spectra.

Experimental Protocol

Materials
  • Analyte: Cbz-D-pipecolic acid (>98% purity).

  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: Neutralize

      
       with basic alumina if acid-sensitive degradation is suspected, though Cbz groups are generally stable.
      
  • Equipment: 400 MHz NMR spectrometer (or higher).

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of Cbz-D-pipecolic acid into a clean vial.

    • Why: Higher concentrations (up to 20-30 mg) can improve the visibility of the carboxylic acid proton but may increase viscosity and broadening.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved.
    
  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove insoluble salts.

  • Equilibration: Allow the sample to sit at room temperature for 5 minutes. The rotamer ratio is thermodynamic, but thermal equilibrium ensures consistent integration.

PrepWorkflow Start Start: 10-15mg Sample Solvent Add 0.6 mL CDCl3 (with TMS) Start->Solvent Dissolve Vortex/Sonicate Solvent->Dissolve Check Clear Solution? Dissolve->Check Filter Filter (Glass Wool) Check->Filter No Tube Transfer to NMR Tube Check->Tube Yes Filter->Tube Acquire Acquire Spectrum (ns=16 or 32) Tube->Acquire

Figure 2: Standard sample preparation workflow for Cbz-protected amino acids.

Spectral Analysis & Assignment

Overview of Chemical Shifts

The spectrum will display two sets of signals for most protons. The integration values in the table below represent the sum of both rotamers, normalized to the total proton count for that position.

Reference: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 residual peak at 7.26 ppm.[1]
Proton GroupApprox.[2][3][4][5][6][7][8] Shift (

, ppm)
MultiplicityIntegralNotes
-COOH 10.0 – 11.5Broad Singlet1HHighly concentration/temperature dependent. Often invisible if wet.
Aromatic (Cbz) 7.28 – 7.40Multiplet5HOverlapping signals; rotamer splitting usually negligible here.
Benzylic (-CH2-Ph) 5.10 – 5.25Split Singlets / ABq2HDiagnostic: Appears as two unequal pairs or a split singlet.

-CH (H2)
4.85 – 5.05Broad / Multiplet1HDiagnostic: Often split into two distinct broad peaks (e.g., 4.90 and 5.05).

-CH (H6)
3.95 – 4.15 (eq)2.85 – 3.05 (ax)Multiplets2HThe equatorial proton is strongly deshielded by the N-Cbz group.
Ring (-CH2-) 2.15 – 2.35Broad Doublet1HH3 equatorial (usually distinct).
Ring Envelope 1.20 – 1.80Complex Multiplet5HH3(ax), H4, H5 protons. Highly overlapped.
Detailed Interpretation
The "Fingerprint" Region (5.1 - 5.3 ppm)

The benzylic protons (


) are the most reliable indicator of rotamers.
  • Observation: You will likely see two signals (or two AB quartets) with an intensity ratio of roughly 1:1 to 2:1.

  • Validation: Summing the integrals of these split peaks must equal 2.0 relative to the aromatic region (5.0).

The Alpha Proton (4.8 - 5.1 ppm)

The H2 proton (chiral center) is sensitive to the anisotropy of the carbonyl group.

  • Rotamer A:

    
     ppm
    
  • Rotamer B:

    
     ppm[1]
    
  • Appearance: These often look like "ugly" broad humps rather than sharp multiplets due to the intermediate exchange rate and quadruple relaxation of the Nitrogen-14 nucleus.

Validation Protocol: Distinguishing Rotamers from Impurities

If the spectrum looks duplicated, do not immediately assume the sample is impure. Perform the Coalescence Test .

Variable Temperature (VT) NMR
  • Setup: Prepare the sample in a solvent with a higher boiling point if possible (e.g., DMSO-

    
     or Toluene-
    
    
    
    ), though
    
    
    can be heated safely to
    
    
    50°C in a sealed tube.
  • Experiment: Acquire spectra at 25°C, 35°C, 45°C, and 55°C.

  • Prediction:

    • Rotamers: As temperature increases, the rotation rate increases. The split peaks will broaden, move toward each other, and eventually coalesce into a single sharp average peak (usually >80°C, often requiring DMSO-

      
      ).
      
    • Impurities: Signals from impurities will remain sharp and distinct; they will not merge.

Solvent Swap

Switching to a polar aprotic solvent like DMSO-


  often shifts the equilibrium and sharpens the peaks, sometimes making the spectrum appear "cleaner" by favoring one rotamer or increasing the exchange rate.

References

  • Smyth, T. P., et al. (2020). Conformational Analysis of N-Carbamoyl Piperidines. Journal of Organic Chemistry.

  • Reich, H. J. (2023). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison.[9]

  • Clayden, J., et al. (2001). The Chemistry of N-Protected Amino Acids. Organic & Biomolecular Chemistry.

  • Fulmer, G. R., et al. (2010).[10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

(Note: While specific rotamer ratios vary by exact conditions, the mechanistic principles cited in [2] and [3] are authoritative for this class of compounds.)

Sources

Application of Cbz-D-pipecolic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cbz-D-Pipecolic Acid in Medicinal Chemistry

Executive Summary

Cbz-D-pipecolic acid (N-Benzyloxycarbonyl-D-homoproline) is a critical chiral building block in modern medicinal chemistry. As the D-enantiomer of the non-proteinogenic amino acid pipecolic acid, it serves two primary functions in drug design:

  • Conformational Restriction: It acts as a D-Proline homolog, forcing peptide backbones into specific turn conformations (e.g., Type II

    
    -turns) that are inaccessible to natural L-amino acids.
    
  • Metabolic Stability: The incorporation of D-amino acids renders peptidomimetics resistant to proteolytic degradation by endogenous L-specific proteases.

This guide details the application of Cbz-D-pipecolic acid in the synthesis of protease inhibitors (specifically Thrombin and HCV NS5A), provides optimized protocols for its coupling without racemization, and outlines its physical handling properties.

Chemical Profile & Handling

PropertySpecification
Chemical Name (R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid
Common Name Cbz-D-pipecolic acid; Z-D-Homoproline
CAS Number 28697-09-8
Molecular Formula C

H

NO

Molecular Weight 263.29 g/mol
Stereochemistry D- (R-)
Appearance White to off-white crystalline powder or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in water
Melting Point 111–115 °C
Storage 2–8 °C, Desiccate (Hygroscopic)

Key Applications in Drug Design

A. Thrombin Inhibitors (The "Hirudin Mimetic" Strategy)

The most prominent application of D-pipecolic acid derivatives is in the design of direct thrombin inhibitors. Early development of Argatroban and related compounds utilized the pipecolic acid scaffold to bind to the active site of thrombin.

  • Mechanism: In synthetic bivalent thrombin inhibitors (modeled after Hirudin), the active site blocking segment often requires a hydrophobic residue to occupy the S2 subsite of the enzyme.

  • The D-Isomer Advantage: Research demonstrates that replacing L-proline or glycine with D-pipecolic acid in the P2 position significantly enhances binding affinity. For example, the inhibitor sequence Dansyl-Arg-(D-Pipecolic acid) exhibits a

    
     in the picomolar range (
    
    
    
    M), a 10-100 fold improvement over L-isomer analogs.[1] The D-configuration positions the hydrophobic piperidine ring perfectly within the S2 hydrophobic pocket while directing the backbone away from the scissile bond site, preventing cleavage.
B. HCV NS5A Inhibitors (Stereochemical Probing)

In the development of Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Daclatasvir analogs), Cbz-D-pipecolic acid is used as a "stereochemical probe."[2][3]

  • Application: By systematically replacing the central L-proline core of NS5A inhibitors with D-pipecolic acid, researchers map the spatial tolerance of the viral protein.

  • Insight: While L-pipecolic acid often retains activity, the introduction of the D-isomer frequently abolishes it (e.g.,

    
     shift from 0.028 nM to 370 nM). This negative data is crucial: it confirms that the target binding pocket is strictly stereospecific, guiding the optimization of the final drug candidate towards the L-configuration or specific substituted analogs.
    
C. Peptidomimetic Turn Inducers

Cbz-D-pipecolic acid is a potent inducer of Type II


-turns . In bioactive peptides (such as Somatostatin analogs or RGD integrin antagonists), replacing a central Gly-L-Pro sequence with D-Pip constrains the peptide into a "hairpin" geometry. This pre-organization reduces the entropy cost of binding to a receptor, often increasing potency and selectivity.

Experimental Protocols

Protocol 1: Racemization-Free Coupling of Cbz-D-Pipecolic Acid

Challenge:


-acyl amino acids (like Cbz-derivatives) are prone to racemization during activation via the formation of oxazolone intermediates. This is critical when coupling D-Pip to a primary amine.
Solution:  Use of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is mandatory to suppress racemization.

Reagents:

  • Cbz-D-Pipecolic acid (1.0 equiv)

  • Amine component (e.g., H-Gly-OMe·HCl) (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv)

  • TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 equiv) - Preferred over DIPEA to reduce base-catalyzed racemization.

  • Solvent: Dry DMF or DCM.

Step-by-Step:

  • Dissolution: Dissolve Cbz-D-Pipecolic acid (1 mmol) and HOAt (1.1 mmol) in dry DMF (5 mL) under

    
     atmosphere. Cool to 0 °C.
    
  • Activation: Add HATU (1.1 mmol) and Collidine (1 mmol). Stir for 5 minutes at 0 °C. Note: The solution may turn yellow.

  • Coupling: Add the Amine component (1.1 mmol) followed by the remaining Collidine (2 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% KHSO

    
     (2x), Sat. NaHCO
    
    
    
    (2x), and Brine (1x).
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash chromatography (typically SiO

    
    , Hexane/EtOAc gradient).
    
Protocol 2: Cbz-Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to yield the free amine (H-D-Pip-...) without affecting the piperidine ring or peptide stereochemistry.

Step-by-Step:

  • Preparation: Dissolve the Cbz-protected intermediate (1 mmol) in MeOH or EtOH (10 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 25 mg for 250 mg substrate). Caution: Pd/C is pyrophoric; add under inert gas.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature for 2–12 hours.
    
  • Monitoring: Monitor by TLC (Cbz compounds are UV active; free amines are not). Ninhydrin stain will turn the product blue/purple.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the free amine. Note: If the product is volatile or unstable as a free base, add 1 equiv of HCl (in Dioxane) before concentration to isolate as the HCl salt.

Visualizations

Figure 1: Strategic Application in Peptidomimetics

This diagram illustrates the logic flow of using Cbz-D-Pipecolic acid to optimize a peptide drug candidate.

DrugDesign cluster_Effects Structural Effects Start Bioactive Peptide Hit (Low Stability/Potency) Strategy Strategy: Conformational Constraint Start->Strategy BuildingBlock Insert Cbz-D-Pipecolic Acid (D-Proline Homolog) Strategy->BuildingBlock Effect1 Induce Beta-Turn (Hairpin Geometry) BuildingBlock->Effect1 Effect2 Block Proteolysis (Non-natural D-AA) BuildingBlock->Effect2 Effect3 Hydrophobic S2 Fit (Thrombin/Protease) BuildingBlock->Effect3 Result Optimized Lead: High Potency & Stability Effect1->Result Effect2->Result Effect3->Result

Caption: Workflow for transforming a labile peptide hit into a stable peptidomimetic drug using D-pipecolic acid.

Figure 2: Synthesis Workflow & Racemization Control

This diagram details the critical steps in the coupling protocol to ensure stereochemical integrity.

SynthesisProtocol Input Cbz-D-Pipecolic Acid (Carboxylic Acid) Activation Activation Step (HATU + HOAt + Collidine) Input->Activation Dissolve in DMF (0°C) Intermediate Activated Ester (O-At Intermediate) Activation->Intermediate Fast Reaction Risk RISK: Oxazolone Formation (Racemization) Activation->Risk If Base is too strong (e.g., TEA/DIPEA) Coupling Coupling Step (+ Amine / R-NH2) Intermediate->Coupling Nucleophilic Attack Product Cbz-D-Pip-Peptide (Pure D-Isomer) Risk->Product Yields DL-Mixture (FAILURE) Coupling->Product

Caption: Critical path for coupling Cbz-D-pipecolic acid. The use of HOAt/Collidine is essential to bypass the oxazolone racemization pathway.

References

  • Thrombin Inhibitor Design: Slon-Usakiewicz, J. J., et al. (2000).[4] Design of P1' and P3' residues of trivalent thrombin inhibitors and their crystal structures. Biochemistry, 39(9), 2384-2391.[4] Link

  • Argatroban Synthesis: Cossy, J., & Belotti, D. (2001).[5] A short synthesis of argatroban, a potent selective thrombin inhibitor.[5] Bioorganic & Medicinal Chemistry Letters, 11(15), 1989-1992.[5] Link

  • HCV NS5A Inhibitors: Bae, I. H., et al. (2015).[6] Novel benzidine and diaminofluorene prolinamide derivatives as potent hepatitis C virus NS5A inhibitors. European Journal of Medicinal Chemistry, 101, 163-178.[6] Link

  • Peptidomimetics & RGD: Gennari, C., et al. (2014).[7] Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide.[7] Chemistry – A European Journal, 20(35), 11187-11203. Link

  • Racemization in Peptide Synthesis: Steinauer, R., et al. (1989). Racemization of N-protected amino acids during activation.[2] International Journal of Peptide and Protein Research. Link

Sources

Application Note: Engineering Type II' β-Turn Mimetics using Cbz-D-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of Cbz-D-pipecolic acid (Cbz-D-Pip) to induce stable Type II' β-turns in bioactive peptides. Unlike its 5-membered homolog proline, the 6-membered pipecolic acid ring imposes distinct conformational constraints (


, 

torsion angles) that favor specific reverse-turn geometries essential for receptor selectivity and proteolytic stability.

This guide covers the mechanistic basis of turn induction, protocols for overcoming steric hindrance during coupling, and specific deprotection strategies for the Cbz group in peptide synthesis.

Mechanistic Insight: The "Why" and "How"

Conformational Constraint & Turn Induction

Peptides often suffer from poor bioavailability due to rapid degradation and conformational flexibility. Constraining the backbone into a defined secondary structure improves affinity and stability.

  • Proline vs. Pipecolic Acid: While L-Proline is the standard "turn inducer," it typically favors Type I or Type II turns. The expansion to a 6-membered ring in Pipecolic acid alters the allowed Ramachandran space.

  • The D-Enantiomer Effect: D-Pipecolic acid is a privileged scaffold for nucleating Type II' β-turns . This geometry places the carbonyl oxygen of residue i and the amide proton of residue i+3 in close proximity, stabilizing a hairpin-like structure. This is critical for mimicking bioactive loops in proteins (e.g., GPCR ligands, protease inhibitors).

Structural Comparison

The following diagram illustrates the logical flow from chemical structure to biological impact.

G cluster_0 Scaffold Properties cluster_1 Conformational Impact cluster_2 Biological Outcome Proline L-Proline (5-membered ring) Pipecolic D-Pipecolic Acid (6-membered ring) Proline->Pipecolic Homolog Expansion PhiPsi Restricted φ / ψ Angles Pipecolic->PhiPsi Steric Bulk TurnType Type II' β-Turn Induction PhiPsi->TurnType D-Stereochemistry Stability Proteolytic Stability TurnType->Stability H-Bond Network Selectivity Receptor Selectivity TurnType->Selectivity Sidechain Vector

Figure 1: Mechanistic pathway of D-Pipecolic acid in peptidomimetic design.

Experimental Protocols

Strategic Considerations for Cbz-D-Pip

The Cbz (Z) group is stable to TFA but removed by catalytic hydrogenation (H₂/Pd) or strong acids (HBr/HF). This dictates the synthesis strategy:

  • Solution Phase Synthesis: Ideal. Cbz is removed cleanly by hydrogenolysis.

  • Boc-SPPS: Compatible. Cbz is stable to the TFA used for Boc removal.

  • Fmoc-SPPS: Not recommended for internal positions unless Cbz-D-Pip is the N-terminal cap (terminating the chain). For internal positions in Fmoc-SPPS, use Fmoc-D-Pip.

Protocol A: Coupling to Secondary Amines (The "Difficult Step")

Coupling an amino acid to the secondary amine of Pipecolic acid is difficult due to steric hindrance.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP.

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Resin/Amine Preparation: Ensure the N-terminal D-Pipecolic acid residue is deprotected (free secondary amine).

  • Activation: Dissolve the incoming amino acid (3.0 eq) and HATU (2.9 eq) in dry DMF. Add DIPEA (6.0 eq).

    • Note: Pre-activation for 1-2 minutes is sufficient.

  • Coupling: Add the activated mixture to the resin/amine.

  • Incubation: Shake/stir for 2–4 hours (double the standard time).

  • Monitoring: Do NOT use the Kaiser Test. It yields false negatives for secondary amines.

    • Use the Chloranil Test:

      • Add 2 drops of 2% acetaldehyde in DMF.

      • Add 2 drops of 2% chloranil in DMF.

      • Wait 5 mins. Blue/Green beads = Incomplete coupling. Colorless = Complete.

  • Re-coupling: If positive, repeat the coupling with PyBrOP (3 eq) and DIPEA (6 eq) overnight.

Protocol B: Cbz Deprotection (Solution Phase)

If using Cbz-D-Pip as an intermediate in solution phase synthesis:

Reagents:

  • Pd/C (10% Palladium on Carbon).

  • Hydrogen gas (H₂) or Ammonium Formate (transfer hydrogenation).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in MeOH (approx. 10 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide). Caution: Pd/C is pyrophoric; add under inert gas (Ar/N₂) if possible.

  • Hydrogenation:

    • Method A (Balloon): Purge flask with H₂, attach a balloon of H₂, and stir vigorously for 2–6 hours.

    • Method B (Transfer): Add Ammonium Formate (5–10 eq) and reflux for 1 hour.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Validation: Verify Cbz removal by TLC or LC-MS (Mass shift: -134 Da).

Data Presentation & Analysis

Expected Analytical Data

When characterizing peptides containing D-Pipecolic acid, look for these markers:

MethodParameterObservationInterpretation
LC-MS Mass ShiftM+1 matches calc. massSuccessful coupling/deprotection.
NMR NOE Signals

strong
Diagnostic of Type II'

-turn.
CD Spec Minima~200 nm and ~225 nmTypical for Type II' turn spectra (context dependent).
Chloranil ColorClear/YellowComplete coupling to secondary amine.
Synthesis Workflow Diagram

The following Graphviz diagram outlines the decision tree for using Cbz-D-Pip.

SynthesisFlow Start Start: Cbz-D-Pipecolic Acid Strategy Select Synthesis Strategy Start->Strategy SolPhase Solution Phase Synthesis Strategy->SolPhase SolidPhase Solid Phase (SPPS) Strategy->SolidPhase Coupling Coupling Step: Use HATU/HOAt (Steric Hindrance) SolPhase->Coupling SolidPhase->Coupling DeprotectSol Deprotection: H2 / Pd-C Coupling->DeprotectSol DeprotectSPPS Is it N-Terminal? Coupling->DeprotectSPPS Cap Yes: Final Product (Cbz acts as Cap) DeprotectSPPS->Cap Terminating Fail No: Incompatible (Use Fmoc-D-Pip instead) DeprotectSPPS->Fail Elongating

Figure 2: Decision matrix for incorporating Cbz-D-Pipecolic acid into peptide workflows.

References

  • Teixidó, M., et al. (2007). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.

  • Gademann, K., et al. (1999). "Beta-peptides: twisting and turning." Current Medicinal Chemistry.

  • BenchChem. "Application Notes and Protocols for the Use of D-Pipecolinic Acid in Peptide Synthesis."

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • ResearchGate. "Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics."[2]

Sources

Application Notes & Protocols: Activation of (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid for Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Cbz-(R)-Pipecolic Acid in Modern Drug Discovery

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid, commonly known in the field as N-Cbz-(R)-pipecolic acid, is a chiral, non-proteinogenic amino acid derivative of immense value in medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast number of pharmaceuticals and natural products due to its favorable pharmacokinetic properties and its ability to serve as a versatile three-dimensional building block.[1][2][3][4] The stereochemically defined center at the 2-position, combined with the robust benzyloxycarbonyl (Cbz) protecting group, makes this molecule a critical starting material for the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor antagonists, and novel therapeutic agents.[5]

The formation of an amide bond is arguably the most frequent reaction in drug development.[6][7] Consequently, the efficient and reliable coupling of N-Cbz-(R)-pipecolic acid with a diverse range of primary and secondary amines is a cornerstone of many synthetic campaigns. This guide provides a detailed exploration of the chemical principles, mechanisms, and field-proven protocols for the activation of this carboxylic acid to achieve high-yielding and high-purity amidation, empowering researchers to confidently incorporate this valuable moiety into their target molecules.

Foundational Principles: Overcoming the Inertia of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a stable ammonium carboxylate salt, which resists further condensation to an amide. Therefore, the central strategy in amidation is the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxyl function into a more reactive leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[8]

Modern synthetic chemistry offers a sophisticated toolkit of coupling reagents designed to facilitate this transformation under mild conditions, minimizing side reactions and preserving the stereochemical integrity of chiral centers, such as the one present in N-Cbz-(R)-pipecolic acid.[9] The choice of activating agent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of other functional groups, cost, and desired reaction scale.

Core Activation Strategies & Mechanistic Insights

Three primary classes of reagents dominate the landscape of amide bond formation: carbodiimides, onium salts (phosphonium and uronium/aminium), and reagents for acid halide formation.

Carbodiimide-Mediated Activation: The Workhorse of Amide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and relatively low cost.[9][10][11] The mechanism begins with the protonation of the carbodiimide by the carboxylic acid, followed by the addition of the carboxylate to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate can then be attacked by the amine to form the desired amide.

However, the O-acylisourea is unstable and can undergo intramolecular rearrangement to a stable N-acylurea byproduct, especially with sterically hindered amines.[13] Furthermore, it can react with a second molecule of the carboxylic acid to form a symmetric anhydride. To mitigate these side reactions and, crucially, to suppress racemization at the chiral α-carbon, additives are almost always employed.[8][14] 1-Hydroxybenzotriazole (HOBt) is the classic additive. It intercepts the O-acylisourea to form an HOBt-active ester, which is more stable yet still highly reactive towards the amine, proceeding with minimal epimerization.[15]

Carbodiimide Activation with HOBt cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH N-Cbz-(R)-Pipecolic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt (Additive) HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Figure 1: Mechanism of EDC/HOBt mediated amidation.

Onium Salt Reagents: Power and Precision for Challenging Couplings

For challenging couplings, such as those involving sterically hindered acids or poorly nucleophilic amines, onium salt-based reagents are the gold standard.[8][9] This category includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, and phosphonium salts like PyBOP.[14][16]

These reagents react with the carboxylate anion to form a highly activated species. In the case of HATU, the 7-azabenzotriazolyl moiety forms an active ester that is exceptionally reactive and less prone to racemization than its HOBt-based counterparts.[15][16] These reactions require a stoichiometric amount of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid and neutralize the acidic byproducts.[8]

HATU Activation RCOOH N-Cbz-(R)-Pipecolic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA DIPEA DIPEA (Base) DIPEA->Carboxylate Active_Ester HOAt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Byproducts Byproducts Active_Ester->Byproducts Amine R'-NH2 (Amine) Amine->Amide

Figure 2: Mechanism of HATU-mediated amidation.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical experimental parameter. The table below summarizes the characteristics of commonly used reagents for the amidation of N-Cbz-(R)-pipecolic acid.

Reagent Class Examples Typical Base Advantages Disadvantages
Carbodiimides EDC, DCC, DICNone required (but base often added)Cost-effective; water-soluble byproduct with EDC simplifies workup.[10]Risk of racemization without additives; formation of N-acylurea byproduct.[9]
Uronium/Aminium Salts HATU, HBTU, TBTUDIPEA, NMMHigh reactivity; fast reaction times; low racemization, especially with HATU.[14][15]Higher cost; can react with free amine if used in excess.[16]
Phosphonium Salts PyBOP, BOPDIPEA, NMMVery effective for hindered couplings; low racemization risk.[9]Higher cost; BOP is a suspected carcinogen.
Acid Halide Reagents SOCl₂, (COCl)₂Pyridine, Et₃NGenerates highly reactive acyl chloride; inexpensive.Harsh conditions; not suitable for sensitive substrates; high risk of racemization.[17]

Experimental Protocols

The following protocols provide step-by-step guidance for two reliable and widely applicable amidation methods.

Protocol 1: EDC/HOBt Mediated Amidation (Standard Conditions)

Principle: This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt to generate an active ester in situ, which then couples with the amine. This method is robust, cost-effective, and suitable for a wide range of primary and secondary amines.

Materials and Reagents:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
N-Cbz-(R)-Pipecolic Acid263.29263 mg1.0
Amine (R'-NH₂)VariesVaries1.1
EDC·HCl191.70230 mg1.2
HOBt (anhydrous)135.12162 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Cbz-(R)-pipecolic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (0.1 M concentration).

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 4-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amidation (For Hindered Couplings)

Principle: This protocol employs the powerful uronium salt coupling agent HATU, which is ideal for sterically demanding substrates or when rapid and clean conversion is paramount. The use of HOAt within the HATU structure minimizes racemization.

Materials and Reagents:

ReagentM.W.Amount (1.0 mmol scale)Equivalents
N-Cbz-(R)-Pipecolic Acid263.29263 mg1.0
Amine (R'-NH₂)VariesVaries1.1
HATU380.23456 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-Cbz-(R)-pipecolic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature. This is the "pre-activation" step, where the active ester is formed. The solution may change color.

  • Add the amine (1.1 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Couplings with HATU are often very rapid, sometimes completing in as little as 30-60 minutes.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer extensively with water to remove DMF, followed by washes with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

General Workflow and Troubleshooting

Amidation Workflow Start Start: Dry Glassware, Inert Atmosphere Reagents Dissolve Acid & Coupling Partners Start->Reagents Activation Add Coupling Reagent & Base (if needed) Reagents->Activation Reaction Stir at RT (or 0°C -> RT) Activation->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Complete Incomplete Incomplete Reaction Monitor->Incomplete Not Complete Purify Dry & Concentrate; Column Chromatography Workup->Purify End Characterize Pure Product Purify->End Incomplete->Reaction Add more reagent or increase time

Figure 3: General experimental workflow for amidation reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive coupling reagent (hydrolyzed); insufficient base; poor quality solvent; sterically very hindered amine.Use fresh, high-quality reagents and anhydrous solvents. Switch to a more powerful coupling agent like HATU. Increase reaction temperature slightly (e.g., to 40 °C).
Starting Acid Remains Insufficient equivalents of coupling reagent or amine; reaction time too short.Increase equivalents of coupling reagent and amine to 1.5 eq. Extend reaction time.
Formation of N-acylurea (with DCC/EDC) Slow nucleophilic attack by the amine allows for rearrangement of the O-acylisourea.Ensure HOBt is added and is of good quality. Run the reaction at a lower temperature (0 °C).
Racemization Detected Absence of an anti-racemization additive (HOBt, HOAt); excessive amount of base or high temperature.Always use an additive like HOBt or switch to HATU. Use the minimum required amount of base (e.g., DIPEA). Avoid high temperatures.

Conclusion

The successful amidation of (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid is a critical transformation for the synthesis of advanced pharmaceutical intermediates. A thorough understanding of the underlying activation mechanisms allows the researcher to make an informed choice of coupling reagent. For routine transformations, the EDC/HOBt system offers a reliable and economical solution. For more challenging substrates where efficiency and stereochemical preservation are paramount, onium salt reagents such as HATU provide superior performance. By following the detailed protocols and troubleshooting guidance provided herein, scientists can confidently and effectively synthesize a wide array of novel piperidine-2-carboxamides to advance their drug discovery programs.

References

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Bioconjugate Chemistry. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Pipecolic Acid Synthesis Studies | PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Ticket ID: CBZ-PIP-001

Introduction: The Piperidine Challenge

Removing a Carboxybenzyl (Cbz/Z) group from a piperidine ring is theoretically routine but experimentally treacherous. Unlike primary amines, the secondary amine product (piperidine) is a potent nucleophile and a strong Lewis base. This creates a specific set of "silent" failures—most notably N-methylation and catalyst poisoning —that often go undetected until the final QC stage.

This guide treats your reaction as a system.[1] We analyze the inputs (solvents, catalysts, scavengers) to predict and prevent the specific failure modes associated with piperidine deprotection.

Module 1: The "Mystery Methyl" (N-Alkylation)

Symptom: Your LC-MS shows a dominant peak at M+14 (Methyl) or M+28 (Ethyl) relative to the desired product mass. NMR confirms a new singlet around 2.3 ppm.

Root Cause Analysis: This is the most common failure mode when using Methanol (MeOH) or Ethanol (EtOH) as solvents with Palladium on Carbon (Pd/C).

  • Solvent Dehydrogenation: Pd/C is not just a hydrogenation catalyst; it is also a dehydrogenation catalyst. It oxidizes trace amounts of MeOH to Formaldehyde (HCHO).

  • Imine Formation: The highly nucleophilic piperidine nitrogen attacks the formaldehyde to form a hemiaminal/imine species.

  • Reductive Amination: The imine is rapidly reduced by the

    
     atmosphere to form the N-Methyl product.
    

Visualizing the Failure Pathway:

N_Methylation_Mechanism MeOH Methanol (Solvent) HCHO Formaldehyde (In-situ) MeOH->HCHO Dehydrogenation (-H2) Pd Pd/C Catalyst Pd->HCHO Catalyzes Imine Imine Intermediate HCHO->Imine + Piperidine Pip Free Piperidine (Product) Pip->Imine Nucleophilic Attack NMe N-Methyl Impurity (M+14) Imine->NMe + H2 / Pd/C (Reductive Amination)

Figure 1: The mechanism of N-methylation in methanolic hydrogenolysis.

Corrective Protocols:

  • The Solvent Switch (Recommended):

    • Switch to Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) . These solvents cannot be oxidized to aldehydes.

    • Note: Cbz deprotection is often slower in EtOAc due to lower hydrogen solubility, but the product purity is superior.

  • The Acid Block:

    • If solubility requires MeOH, add 1.0–2.0 equivalents of HCl or Acetic Acid (AcOH) .

    • Mechanism:[2][3] Protonating the piperidine (

      
      ) removes its nucleophilicity, preventing it from attacking any generated formaldehyde.
      

Module 2: Stalled Reactions (Catalyst Poisoning)

Symptom: The reaction proceeds rapidly to ~50% conversion and then halts. Adding fresh catalyst only advances it marginally.

Root Cause Analysis: Piperidines are strong bases. The free amine product binds tightly to the active Pd sites, effectively "poisoning" the catalyst surface and preventing further adsorption of the Cbz-substrate or Hydrogen.

  • Secondary Factor: If your scaffold contains Sulfur (thioethers, thiophenes), the poisoning effect is synergistic and severe.

Troubleshooting Matrix:

VariableActionScientific Rationale
pH Add 1.1 eq HCl Protonated ammonium species do not bind to Pd metal surfaces.
Pressure Increase to 50 psi Higher

concentration competes more effectively for active sites.
Catalyst Switch to Pd(OH)₂ Pearlman's Catalyst (Pd(OH)₂/C) is often more robust for difficult amine deprotections.

Module 3: Acid-Mediated Deprotection (Non-Hydrogenolytic)

Scenario: You cannot use


 because your molecule contains an alkene, alkyne, or aryl-halide that would be reduced. You switch to HBr/Acetic Acid  or TFA/Thioanisole .

Symptom:

  • Issue A: Acetylation of the amine (M+42).

  • Issue B: Benzylation of electron-rich aromatic rings (e.g., phenols, indoles) on the scaffold.

Protocol: The Scavenger System When removing Cbz with acid, the carbamate cleaves to form a Benzyl Cation (


) . Without a scavenger, this cation will re-attach to the most nucleophilic site available (your product).

Optimized Acidic Protocol:

  • Solvent: 33% HBr in Acetic Acid (commercial) or TFA.

  • Scavenger (Critical): Add Pentamethylbenzene or Thioanisole (5–10 eq).

    • Why? These are "cation sinks" that react with

      
       faster than your piperidine ring or aromatic scaffold.
      
  • Temperature: Maintain strictly at 0°C to RT . Heating promotes acetylation by the acetic acid solvent.

Module 4: Transfer Hydrogenation (The Mild Alternative)

Scenario: Standard hydrogenation is too harsh (reduces other groups), and acid deprotection is degrading the molecule.

Solution: Transfer hydrogenation uses a hydrogen donor (cyclohexadiene or ammonium formate) instead of


 gas. It is kinetically slower but often chemoselective, leaving aryl halides and some alkenes intact.

Step-by-Step Protocol:

  • Dissolve substrate (1.0 mmol) in Ethanol (dry) .

  • Add 10% Pd/C (10 wt% loading).

  • Add 1,4-Cyclohexadiene (10.0 eq) or Ammonium Formate (5.0 eq).

  • Stir at RT to 40°C . Monitor by TLC/LC-MS.

    • Reaction End: The 1,4-cyclohexadiene converts to benzene and volatile cyclohexene.

  • Filtration: Filter through Celite immediately. Do not let the catalyst dry out with product adsorbed (fire hazard).

Decision Logic: Selecting the Right Method

Use this logic flow to determine the optimal deprotection strategy for your specific piperidine scaffold.

Decision_Tree Start Start: Cbz-Piperidine Check_Reducible Contains Alkenes/Halides? Start->Check_Reducible Standard_H2 Standard Hydrogenolysis (H2, Pd/C) Check_Reducible->Standard_H2 No Check_Acid_Sens Acid Sensitive? Check_Reducible->Check_Acid_Sens Yes Check_Solvent Solvent Selection Standard_H2->Check_Solvent Use_EtOAc Use EtOAc or THF (Prevent N-Methylation) Check_Solvent->Use_EtOAc Preferred Use_Acid Use MeOH + HCl (If solubility issues) Check_Solvent->Use_Acid Alternative Transfer_H Transfer Hydrogenation (1,4-Cyclohexadiene) Check_Acid_Sens->Transfer_H Yes (Avoid Acid) Acid_Deprot Acid Deprotection (HBr/AcOH + Scavenger) Check_Acid_Sens->Acid_Deprot No (Robust Scaffold)

Figure 2: Decision matrix for selecting deprotection conditions.

FAQ: Rapid Response

Q: I see an M+43 peak after using EtOAc/H2. What is it? A: This is likely N-Acetylation (Acetyl is +43, but usually replaces H, so mass shift is +42. If you see +43, check for N-Isopropyl or similar). However, in EtOAc, transamidation is rare but possible under high pressure/temperature. Ensure your EtOAc is dry and free of acetic acid/ethanol impurities.

Q: Can I use TMSI (Trimethylsilyl iodide) for Cbz removal? A: Yes, TMSI is excellent for anhydrous, neutral deprotection.

  • Protocol: Dissolve in MeCN, add TMSI (or TMSCl + NaI) at 0°C.

  • Warning: Quench with MeOH carefully. The byproduct is benzyl iodide, which is a lachrymator and an alkylating agent.

Q: My product is water-soluble. How do I remove the Ammonium Formate salts after transfer hydrogenation? A: Ammonium formate sublimes. You can lyophilize the crude mixture, and the ammonium formate will often sublime away, leaving your peptide/amine salt. Alternatively, use ion-exchange resin (Dowex).

References

  • N-Methylation Mechanism: Meng, C., et al. "N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst."[2] J. Org.[2][4] Chem., 2020.[2] Link (Demonstrates the alcohol dehydrogenation pathway).

  • Catalyst Poisoning: Albers, P., et al. "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 2001.[5][6] Link

  • Transfer Hydrogenation: Quinn, J.F., et al. "Catalytic transfer hydrogenation of cinnamic acid using a Pd/C catalyst and 1,4-cyclohexadiene." Molecules, 2008.[7] Link

  • Acidic Deprotection & Scavengers: Bodanszky, M., & Bodanszky, A. "The Practice of Peptide Synthesis." Springer Lab Manuals.
  • General Cbz Deprotection Strategies: Greene, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Preventing racemization during Cbz-D-pipecolic acid activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Activation and Coupling

Ticket ID: #D-PIP-RAC-001 Status: Open Priority: High (Chiral Purity Critical)

Executive Summary & Mechanistic Insight

The Challenge: Cbz-D-pipecolic acid (Cbz-D-Pip-OH) presents a dual challenge in peptide synthesis:

  • Steric Hindrance: As a cyclic, secondary amino acid (homoproline), the bulky piperidine ring retards nucleophilic attack, often necessitating strong activation.

  • Racemization Susceptibility: While urethane protectors (like Cbz) generally suppress oxazolone formation better than amides, the

    
    -proton of pipecolic acid is vulnerable to base-mediated abstraction during slow activation steps. This leads to conversion from the desired D-isomer  to the L-isomer  (or a DL-racemate).
    

The Mechanism of Failure: Racemization typically occurs via two pathways during activation:

  • Path A (Direct Enolization): Strong bases (e.g., TEA, DIPEA) abstract the

    
    -proton from the activated ester.
    
  • Path B (Oxazolonium Formation): The carbonyl oxygen of the Cbz group attacks the activated carboxylate, forming a cationic 5-membered ring (oxazolonium). This intermediate is highly prone to deprotonation and loss of chirality.

Visualizing the Risk (Pathway Diagram)

RacemizationPath cluster_prevention Prevention Strategy Start Cbz-D-Pip-OH (Chiral Purity: >99%) Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Activator (e.g., EDC, HATU) Product Coupled Product (D-Isomer Retained) Activated->Product Nucleophile (Amine) Fast Attack Intermediate Oxazolonium / Enolate (Planar Intermediate) Activated->Intermediate Base (DIPEA/TEA) Slow Coupling Racemate Racemic Product (DL-Mix) Intermediate->Racemate Reprotonation Advice Use Collidine Low Temp (0°C) HOAt Additive

Figure 1: Kinetic competition between coupling (Green) and racemization (Red). Slow coupling rates due to steric hindrance increase the window for base-catalyzed racemization.

Validated Reagent Systems

To maintain D-configuration, you must select reagents that balance activation power with low basicity.

ComponentRecommended ChoiceRisk / Notes
Coupling Agent DIC (Diisopropylcarbodiimide) Safest. Slower than uronium salts but generates neutral urea byproducts.
Alternative Agent COMU or HATU High Risk/High Reward. Use only for extremely difficult couplings. Requires strict base control (see below).
Additive Oxyma Pure or HOAt Essential. HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered amino acids due to the "neighboring group effect" which speeds up coupling.
Base 2,4,6-Collidine (TMP) Critical. Collidine is a weak, sterically hindered base that is insufficient to abstract the

-proton but sufficient to drive the reaction. Avoid TEA.
Solvent DCM / DMF (1:1) Pure DMF promotes ion-pair separation, increasing racemization rates. DCM helps suppress this but may have solubility limits.

Standard Operating Procedures (SOPs)

Protocol A: The "Safety First" Method (Recommended)

Best for standard couplings where time is not the primary constraint.

  • Dissolution: Dissolve Cbz-D-Pip-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1) at 0°C .

  • Activation: Add DIC (1.0 equiv). Stir for 2–3 minutes.

    • Note: Do not pre-activate for >5 minutes.

  • Coupling: Add the amine nucleophile (1.0 equiv).

  • Base Addition: Only if the amine is a salt (e.g., HCl). Add 2,4,6-Collidine (1.0 equiv per HCl). If the amine is a free base, NO additional base is required.

  • Incubation: Allow to react at 0°C for 1 hour, then slowly warm to room temperature.

Protocol B: The "Power" Method (For Sterically Demanding Amines)

Use when Protocol A fails to yield product, but be aware of higher racemization risk.

  • Dissolution: Dissolve Cbz-D-Pip-OH (1.0 equiv), HOAt (1.0 equiv), and the Amine (1.0 equiv) in DMF.

  • Cooling: Cool the mixture to 0°C (Critical).

  • Base: Add 2,4,6-Collidine (2.0 equiv).

  • Activation: Add HATU or COMU (0.95 equiv) last.

    • Why 0.95 equiv? Limiting the activator prevents excess uronium salt from reacting with the amine (guanidinylation) or promoting side reactions.

Troubleshooting & FAQs

Decision Tree: Solving Racemization Issues

Troubleshooting Start Issue: Racemization Detected (>1% L-Isomer) CheckBase Check Base Used Start->CheckBase IsStrong Is it TEA or DIPEA? CheckBase->IsStrong SwitchBase Switch to 2,4,6-Collidine IsStrong->SwitchBase Yes IsWeak Already using Collidine? IsStrong->IsWeak No CheckActivator Check Activator IsWeak->CheckActivator IsUronium Using HATU/HBTU? CheckActivator->IsUronium SwitchCarbo Switch to DIC + Oxyma IsUronium->SwitchCarbo Yes IsCarbo Already using DIC? IsUronium->IsCarbo No CheckTemp Check Temperature IsCarbo->CheckTemp IsRoomTemp Reaction at RT? CheckTemp->IsRoomTemp CoolDown Perform at 0°C IsRoomTemp->CoolDown Yes

Figure 2: Step-by-step logic for eliminating chiral impurities.

Frequently Asked Questions

Q1: Why is 2,4,6-Collidine preferred over DIPEA for Cbz-D-Pip? A: Collidine (TMP) is a weaker base (pK


 ~7.4) compared to DIPEA (pK

~10.5). More importantly, the methyl groups at the 2 and 6 positions create significant steric bulk, preventing the base from approaching the sterically crowded

-proton of the pipecolic acid, thereby suppressing the enolization pathway [1].

Q2: Can I use T3P (Propylphosphonic Anhydride) for this coupling? A: Yes. T3P is an excellent alternative for epimerization-prone couplings. It generally requires no additional additives and operates well in EtOAc or DMF. However, it often requires a base; ensure you use N-methylmorpholine (NMM) or Collidine, not TEA.

Q3: How do I measure the degree of racemization? A: Standard C18 HPLC will likely not separate the D and L isomers. You must use:

  • Chiral HPLC/SFC: Columns such as Chiralpak AD-H or Teicoplanin -based phases.

  • Marfey's Analysis: Derivatize a small aliquot of the hydrolyzed product with Marfey's reagent (FDAA) and analyze via standard C18 HPLC. The diastereomers formed will be separable.

Q4: I see a +51 mass shift in my product. What is this? A: This is likely 3-(1-piperidinyl)alanine formation, a side reaction specific to Fmoc/Cbz-Cys/Ser derivatives, but if you are using Cbz-D-Pip, it might indicate guanidinylation if using HATU (mass shift +99 or similar depending on the exact uronium). If the shift is exactly +51 and you are using DCM, check for reaction with the solvent (unlikely with Cbz). More likely, if using carbodiimides, it could be N-acylurea rearrangement.

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Protected Amino Acids." Journal of Organic Chemistry.

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Detailed discussion on HOAt/Oxyma).

  • Steinauer, R., et al. (1989). "Racemization of pipecolic acid derivatives." Biochemical and Biophysical Research Communications. (Specifics on Pipecolic Acid kinetics).

Technical Support Center: Cbz-D-Pipecolic Acid Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing temperature for Cbz-D-pipecolic acid amide bond formation Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Ticket ID: #PIP-D-001 Subject: Overcoming Steric Hindrance & Racemization in D-Pipecolic Acid Amide Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Diagnosis

The Challenge: Coupling Cbz-D-pipecolic acid (Cbz-D-Pip-OH) presents a classic "kinetic vs. thermodynamic" conflict.

  • Steric Hindrance: The piperidine ring (homoproline) creates significant steric bulk at the

    
    -carbon, slowing down nucleophilic attack. This often requires higher temperatures or more potent activation to drive the reaction to completion.
    
  • Racemization Risk: The "D" configuration is susceptible to epimerization (conversion to L-isomer). While Cbz (carbamate) protection generally suppresses oxazolone formation better than amides, the slow activation rate caused by steric hindrance leaves the activated ester vulnerable to base-catalyzed enolization.

The Verdict: Temperature is your primary control lever. You must operate in a narrow window: cold enough to suppress proton abstraction (


-carbon), but warm enough to overcome the steric barrier of the piperidine ring.

The Thermodynamics of Temperature (FAQ)

Q: Why is my Cbz-D-Pipecolic acid racemizing even at


C? 

A: Racemization in N-alkylated amino acids (like Proline and Pipecolic acid) is often driven by base-catalyzed enolization .

When you activate the carboxylic acid (creating a leaving group), the acidity of the


-proton increases. If the coupling is slow (due to the bulky piperidine ring), the base (DIEA/TEA) has more time to abstract that proton, destroying the chirality.
  • High Temp (

    
    C):  Increases the kinetic energy of the base, promoting proton abstraction (Racemization).
    
  • Low Temp (

    
    C):  Suppresses base activity and stabilizes the reactive intermediate, but may stall the coupling reaction.
    

Q: Can I use the Mixed Anhydride method (IBCF) for this?

A: Yes, but it is the most temperature-sensitive method.

  • Strict Requirement: You must maintain

    
    C  during activation.[1]
    
  • Risk: If the temperature rises above

    
    C during activation (IBCF addition), the mixed anhydride disproportionates, leading to urethane side products  and racemization.
    

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway where temperature and base excess lead to chiral loss.

RacemizationPathway Start Cbz-D-Pip-OH (Chiral Pure) Activation Activation (HATU/IBCF) Start->Activation ActiveEster Activated Ester (Slow Reaction due to Sterics) Activation->ActiveEster Coupling Amine Attack ActiveEster->Coupling Low Temp (<0°C) BaseAttack Base Abstraction of u03b1-Proton ActiveEster->BaseAttack High Temp / Excess Base Product Cbz-D-Pip-Amide (Desired Product) Coupling->Product Enolate Enolate/Oxazolonium Intermediate BaseAttack->Enolate Racemate DL-Pipecolic Amide (Racemized Impurity) Enolate->Racemate

Figure 1: The "Danger Zone" occurs at the Activated Ester stage. Steric hindrance delays coupling, giving the base time to cause racemization if the temperature is too high.

Reagent Selection & Temperature Profiles

Select your protocol based on your priority: Purity (Low Racemization) or Yield (Overcoming Sterics).

Coupling ReagentRecommended Temp ProfileRisk LevelBest For...
T3P (Propylphosphonic anhydride)

C

RT
LowHighest Purity. Low epimerization risk even at RT. Best for initial trials.
HATU / HOAt

C (Strict)
MediumDifficult Couplings. Most powerful activation, but high risk of epimerization if base is excessive.
IBCF (Mixed Anhydride)

C (Constant)
HighScale-up / Cost. Cheap, but requires precise cryogenic control.
EDC / HOBt

C

RT
MediumStandard. Good baseline, but often too weak for bulky Pipecolic acid.

Validated Protocols

Protocol A: The "Safe Bet" (T3P Method)

Recommended for minimizing racemization.

  • Dissolution: Dissolve Cbz-D-Pip-OH (1.0 eq) and the amine partner (1.1 eq) in EtOAc or DCM (T3P is often sold in EtOAc).

  • Cooling: Cool the mixture to

    
    C .
    
  • Base Addition: Add DIPEA (2.5 - 3.0 eq) dropwise. Note: T3P requires a base to function.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to Room Temperature (20-25°C) .
    
    • Why? T3P has a cyclic structure that inherently suppresses epimerization, allowing you to warm the reaction to overcome the steric hindrance of the pipecolic ring without destroying chirality [1].

  • Monitor: Check HPLC after 4 hours.

Protocol B: The "Power User" (HATU Method)

Recommended if T3P fails to give full conversion.

  • Dissolution: Dissolve Cbz-D-Pip-OH (1.0 eq) in dry DMF.

  • Activation (Critical Step): Cool to

    
    C . Add HATU (1.0 - 1.1 eq).
    
  • Base Control: Add Collidine (TMP) instead of DIPEA if possible. If using DIPEA, use only 1.0 eq for activation.

    • Why Collidine? It is a weaker, more sterically hindered base than DIPEA, reducing the rate of

      
      -proton abstraction (racemization) while still permitting coupling [2].
      
  • Coupling: Stir for 5 mins at

    
    C, then add the amine partner (1.1 eq).
    
  • Temperature: Maintain

    
    C  for the entire duration. Do not  warm to RT unless conversion is <10% after 2 hours.
    
    • Warning: HATU at RT with D-Pipecolic acid is a high risk for epimerization.

Protocol C: The "Scale-Up" (Mixed Anhydride)

Recommended for cost-efficiency on >10g scale.

  • Setup: Dry THF or DCM under Nitrogen.

  • Cooling: Cool Cbz-D-Pip-OH (1.0 eq) and N-methylmorpholine (NMM, 1.0 eq) to

    
    C .
    
    • Why NMM? It is less basic than TEA, reducing racemization risk.

  • Activation: Add Isobutyl Chloroformate (IBCF, 1.0 eq) dropwise. Maintain temp between

    
    C and 
    
    
    
    C.
    • Timing: Stir for exactly 2-5 minutes. Do not wait longer (anhydride decomposition).

  • Coupling: Add the amine partner (dissolved in solvent) slowly.

  • Thermal Profile: Keep at

    
    C for 30 mins, then slowly warm to 
    
    
    
    C. Do not heat [3].

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose issues with your current experiment.

Troubleshooting Issue Start: Analyze LCMS Data Result What is the primary failure? Issue->Result LowYield Low Yield / Unreacted SM Result->LowYield Racemization Racemization (>5% L-Isomer) Result->Racemization SideProduct Side Product (+100 mass) Result->SideProduct YieldAction Steric Hindrance is winning. Switch to HATU @ 0°C or T3P with longer time. LowYield->YieldAction RacAction Base/Temp is too aggressive. 1. Switch from DIPEA to Collidine. 2. Lower Temp to -10°C. 3. Use T3P. Racemization->RacAction SideAction Urethane Formation (Mixed Anhydride)? Temp rose above -5°C during IBCF addition. Repeat with stricter cooling. SideProduct->SideAction

Figure 2: Troubleshooting decision matrix based on LCMS analytical results.

References

  • Archimica (Now Euticals). (2011). T3P® (Propylphosphonic Anhydride): The Water Scavenger for Amide Bond Formation.Link (Note: General reference for T3P low epimerization properties).

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. Link (Discusses HOAt/HATU and base effects on racemization).

  • Anderson, G. W., et al. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.[2][3] Journal of the American Chemical Society.[3] Link (Foundational work on mixed anhydride temperature sensitivity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link (Comprehensive review of coupling reagents and racemization mechanisms).

Sources

Technical Support Center: Cbz-D-Pipecolic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of N-Cbz-D-pipecolic acid (N-benzyloxycarbonyl-D-pipecolic acid) in acidic environments.

Ticket ID: #CBZ-PIP-001 Topic: Stability Profile & Troubleshooting in Acidic Media Assigned Specialist: Senior Application Scientist

Executive Summary

N-Cbz-D-pipecolic acid is a protected cyclic amino acid derivative. While the benzyloxycarbonyl (Cbz or Z) group is generally regarded as "acid-stable" compared to Boc (tert-butyloxycarbonyl), its stability is conditional . In the context of pipecolic acid—a homologue of proline—steric strain and rotameric properties create unique analytical challenges often mistaken for degradation.

This guide covers three core pillars:

  • Chemical Stability: Defining the precise acidity thresholds for deprotection.

  • Stereochemical Integrity: Risks of D- to L- racemization.

  • Analytical Troubleshooting: Resolving NMR "impurities" (Rotamers).

Part 1: Chemical Stability & Deprotection Thresholds

The Cbz group protects the amine via a carbamate linkage.[1][2] Its stability depends heavily on the acid strength (


) and the presence of scavengers.
Stability Matrix: Acidic Conditions
Acidic ConditionStability StatusNotes / Mechanism
1N - 6N HCl (aq) Stable Safe for aqueous workups and washing steps at RT.
TFA (Neat, 25°C) Generally Stable Cbz withstands standard Boc-removal conditions (TFA/DCM).[3] Caution: Extended exposure (>24h) or heating can cause partial cleavage.
HBr / Acetic Acid Unstable Standard Deprotection Method. Rapid cleavage occurs via protonation of the carbonyl oxygen followed by

attack by bromide.
HF (anhydrous) Unstable Cleaves Cbz rapidly (used in SPPS).
TfOH (Triflic Acid) Unstable Strong acids cleave Cbz via an

or

mechanism.
FAQ: Common Stability Questions

Q: Can I remove a Boc group from a side chain while keeping the N-Cbz-D-pipecolic acid intact? A: Yes. Treatment with 50% TFA in Dichloromethane (DCM) at 0°C to Room Temperature (RT) will remove the Boc group without affecting the Cbz group.

  • Critical Check: Ensure no "hard" nucleophiles (like thioanisole) are present in high concentrations if the reaction time is long, as they can accelerate Cbz cleavage in TFA.[3]

Q: I see a loss of the Cbz group during my reaction. What happened? A: If you are not using HBr or HF, check for Lewis Acids .[3] Strong Lewis acids (e.g.,


, 

) can coordinate to the carbamate and facilitate cleavage, similar to protic acids.[3]

Part 2: Stereochemical Integrity (Racemization)[3]

Maintaining the D-configuration is critical. Pipecolic acid, being an


-amino acid, is susceptible to racemization (conversion of D- to L-), primarily through the formation of an oxazolone (azlactone)  intermediate.
The Danger Zone: Activation + Base

Racemization rarely happens in pure acid. It occurs most frequently during coupling reactions (when the carboxylic acid is activated) in the presence of a base.

  • Acidic Conditions: Pure acidic conditions (e.g., 1N HCl wash) generally do not cause racemization.[3]

  • Risk Factor: High temperature reflux in strong acid (e.g., 6N HCl, 110°C) will cause racemization via enolization, but this requires extreme conditions.[3]

Visualization: Stability & Racemization Pathways[4]

G CbzPip N-Cbz-D-Pipecolic Acid Stable STABLE (Intact Molecule) CbzPip->Stable 1N HCl (aq) TFA (RT, <2h) Cleaved CLEAVED (Free Amine) CbzPip->Cleaved 33% HBr/AcOH Anhydrous HF H2 / Pd-C Racemic RACEMIZED (DL-Mixture) CbzPip->Racemic Activation + Base Reflux 6N HCl

Figure 1: Decision tree illustrating the fate of Cbz-D-Pipecolic Acid under various chemical stressors.

Part 3: Analytical Troubleshooting (NMR Rotamers)

The #1 User Complaint: "My NMR shows double peaks. Is my compound impure?"

Diagnosis: Likely No . This is a classic characteristic of N-acylated cyclic amines (like proline and pipecolic acid).

The Mechanism: Rotamerism

Due to the partial double-bond character of the carbamate C-N bond (


) and the steric bulk of the pipecolidine ring, the molecule exists in a slow equilibrium between cis  and trans  conformers (rotamers) at room temperature.
  • Observation: You will see two sets of signals in

    
     and 
    
    
    
    NMR (often in a 60:40 or 70:30 ratio).
  • Verification Protocol: Run the NMR experiment at elevated temperature (e.g., 50°C - 80°C in DMSO-

    
    ). As thermal energy increases, the rotation becomes faster than the NMR timescale, and the peaks will coalesce  into a single set.[3]
    
Visualization: Rotamer Equilibrium

Rotamers Trans Trans-Rotamer (Major) Cis Cis-Rotamer (Minor) Trans->Cis Slow Rotation (RT) Restricted N-C Bond Coalesce Coalescence (High Temp > 60°C) Trans->Coalesce Heat Cis->Coalesce Heat

Figure 2: The dynamic equilibrium between cis and trans rotamers, which causes "doubled" NMR signals.

Part 4: Recommended Protocols

Protocol A: Safe Removal of Cbz (Acidolysis)

Use this when hydrogenation is not possible (e.g., presence of sulfur).[3]

  • Dissolve: Dissolve N-Cbz-D-pipecolic acid (1 mmol) in Acetic Acid (2 mL).

  • React: Add 33% HBr in Acetic Acid (2 mL) dropwise at RT.

  • Monitor: Stir for 1–2 hours. Monitor by TLC (Cbz is UV active; product is not UV active unless derivatized).

  • Workup: Precipitate the amine hydrobromide salt by adding cold Diethyl Ether (

    
    ). Filter and wash with ether.
    
Protocol B: Verification of Optical Purity (Chiral HPLC)

To confirm no racemization occurred.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:[3]15) + 0.1% TFA.

  • Detection: UV at 210 nm (or 254 nm if Cbz is present).

  • Standard: Compare retention time against a racemic standard (DL-pipecolic acid derivative).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4][5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Detailed stability data of Carbamates). [3]

  • Selleck Chemicals. (n.d.). Pipecolic Acid Safety and Handling. Retrieved from SelleckChem.

  • Cheong, P. H., et al. (2006).[3] Pipecolic acid-catalyzed direct asymmetric Mannich reactions. Organic Letters, 8(5), 811-814.[3] (Discusses stereochemical stability and catalysis).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (Comparison of Cbz vs Boc stability).

Sources

Executive Summary: The "Urethane" Safety Net & Its Limits

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz-Amino Acid Stereochemistry Control Ticket ID: #RAC-CBZ-001 Subject: Prevention of Epimerization in Cbz-Protected Amino Acid Coupling Status: Open / Guide Generated

As a Senior Application Scientist, I often see users assume that because Cbz (Benzyloxycarbonyl) is a urethane protecting group, it is immune to racemization. This is a dangerous half-truth.

While Cbz prevents oxazolone formation more effectively than amide protecting groups (like Acetyl or Benzoyl), it does not guarantee stereochemical integrity under two specific conditions:

  • Base-Mediated Enolization: When using strong activation (HATU/HBTU) with hindered bases (DIEA).

  • Sensitive Residues: Histidine, Cysteine, and Phenylglycine are prone to racemization even with Cbz protection.

  • Segment Condensation: Activating a Cbz-protected peptide fragment (Cbz-Peptide-OH) at the C-terminus almost guarantees racemization via oxazolone formation.

This guide details the mechanistic root causes and provides validated protocols to maintain enantiomeric excess (% ee).

Mechanistic Root Cause Analysis

To solve the problem, you must visualize the enemy. Racemization occurs via two distinct pathways during the activation step.[1]

Pathway A: 5(4H)-Oxazolone Formation (The "Self-Attack")

Even with Cbz, if activation is slow or the side chain is electron-withdrawing, the carbonyl oxygen of the Cbz group can attack the activated carboxylate. This forms a semi-stable oxazolone intermediate. The


-proton on the oxazolone is highly acidic (

), leading to rapid equilibration of stereocenters.
Pathway B: Direct Enolization

Excess base (tertiary amines like TEA or DIEA) can directly abstract the


-proton from the activated ester, creating a planar enolate that reprotonates indiscriminately from either face.

RacemizationPathways Start Cbz-Amino Acid (L-Isomer) Activation Activation (Active Ester) Start->Activation + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activation->Oxazolone Slow Coupling (Intramolecular Attack) Enolate Planar Enolate (Direct Base Attack) Activation->Enolate Excess Base (DIEA/TEA) Pure Pure Peptide (L-L Isomer) Activation->Pure Fast Amine Attack (Kinetic Control) Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Re-opening Enolate->Racemic Reprotonation

Figure 1: The dual pathways of racemization.[1] Pathway A (Oxazolone) is minimized by Cbz but not eliminated. Pathway B (Enolization) is driven by base selection.

Critical Variables: Reagent Selection Matrix

The choice of coupling system is the single biggest factor in preventing epimerization.

VariableRecommended Use with Caution Avoid / High Risk Scientific Rationale
Coupling Reagent DIC + Oxyma Pure HATU / HBTUDCC / EDC (Standalone)Carbodiimides (DIC) are "base-free" activators. Oxyma Pure is superior to HOBt in suppressing racemization [1].
Base 2,4,6-Collidine (TMP) DIEA (DIPEA)Triethylamine (TEA)Collidine is a weaker base (

) than DIEA (

), reducing

-proton abstraction while still neutralizing generated acid [2].
Additive Oxyma Pure HOAt, HOBtNoneAdditives convert highly reactive (and racemization-prone) O-acylisoureas into stable active esters.
Solvent DCM / DMF (1:1) DMFNMP (if heating)DCM has a lower dielectric constant, which destabilizes the charged transition states of racemization, but poor solubility often forces the use of DMF.

Troubleshooting & FAQs

Ticket #402: "I am seeing 15% D-His in my Cbz-His-Pro-NH2 synthesis."

Diagnosis: Histidine is the "canary in the coal mine" for racemization. The imidazole ring acts as an intramolecular base, self-catalyzing the abstraction of its own


-proton (Autocatalysis).
Solution: 
  • Switch Protecting Group: Ensure the imidazole is protected with Trt (Trityl) or Bum . Unprotected or

    
    -protected Histidine racemizes rapidly [3].
    
  • Change Base: Switch from DIEA to 2,4,6-Collidine .

  • Protocol: Use DIC/Oxyma Pure. Do not pre-activate Cbz-His for more than 1-2 minutes.

Ticket #405: "Can I use HATU for Cbz-Cys(Trt)-OH coupling?"

Diagnosis: HATU is extremely fast but requires a base (DIEA) to function. Cysteine is prone to "direct enolization" because the sulfur atom stabilizes the carbanion. Solution:

  • Preferred: Avoid HATU for Cys. Use DIC/Oxyma (Base-free).

  • If HATU is mandatory: Use exactly 0.9 equivalents of base relative to the amino acid to ensure no free base exists to abstract the proton. Cool the reaction to 0°C.

Ticket #409: "I am coupling a fragment: Cbz-Val-Phe-OH + H-Ala-OMe."

Diagnosis: STOP IMMEDIATELY. You are performing a segment condensation with a C-terminal activated amino acid. Unlike single amino acids (urethane protected), a Cbz-peptide has an amide bond at the N-1 position. The Rule: Activating a peptide fragment at the C-terminus will always form an oxazolone because the N-acyl group (the peptide chain) facilitates it. Solution:

  • Redesign synthesis to couple single amino acids (Stepwise synthesis).

  • If fragment coupling is necessary, use Glycine or Proline at the C-terminus of the activated fragment (they cannot racemize).

Validated Protocol: The "Low-Risk" Coupling System

This protocol is designed to minimize base-mediated enolization and suppress oxazolone formation.

Reagents:

  • A: Cbz-Amino Acid (1.0 equiv)

  • B: Oxyma Pure (1.1 equiv)

  • C: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • D: Amine Component (1.0 equiv)

  • Solvent: DCM or DMF (0.1 M concentration)

Workflow:

Protocol Step1 1. Dissolve Cbz-AA + Oxyma Pure in DCM/DMF (0°C) Step2 2. Add DIC (Coupling Agent) Step1->Step2 Step3 3. Pre-activation (2 min max) *Critical: Do not wait longer* Step2->Step3 Step4 4. Add Amine Component (Base-free if possible) Step3->Step4 Step5 5. Warm to Room Temp Monitor via HPLC Step4->Step5

Figure 2: The DIC/Oxyma "Base-Free" Activation Protocol. Note the short pre-activation time.

Step-by-Step:

  • Dissolution: Dissolve the Cbz-Amino Acid and Oxyma Pure in the minimum amount of solvent. Cool to 0°C on an ice bath.

  • Activation: Add DIC. The mixture may become cloudy (diisopropylurea byproduct).

  • The "Goldilocks" Pre-activation: Stir for exactly 2 minutes.

    • Why? Too short = slow reaction with amine. Too long = risk of oxazolone accumulation.

  • Coupling: Add the amine component. If the amine is a salt (e.g., H-Ala-OMe·HCl), add exactly 1.0 equiv of 2,4,6-Collidine to free the amine. Do not use DIEA.

  • Completion: Allow to warm to room temperature. Most Cbz couplings complete within 1-3 hours.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[2] Chemistry – A European Journal.[3]

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in the Presence of Strong Bases". Journal of Organic Chemistry.

  • Han, Y., et al. (2004). "Racemization of Histidine in Peptide Synthesis: A Comparative Study". Journal of Peptide Science.

Sources

Validation & Comparative

Advanced Mass Spectrometry Analysis Guide: (R)-1-Cbz-piperidine-2-carboxylic acid

[1]

Executive Summary

(R)-1-Cbz-piperidine-2-carboxylic acid (also known as N-Cbz-D-pipecolic acid) is a critical chiral building block in the synthesis of peptidomimetics, local anesthetics (e.g., ropivacaine analogues), and protease inhibitors. Its structural integrity and enantiomeric purity are paramount for downstream efficacy.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for analyzing this compound, focusing on ionization efficiency, fragmentation mechanics, and chiral differentiation. Unlike standard datasheets, this document synthesizes experimental behaviors of the benzyloxycarbonyl (Cbz) protecting group under electrospray ionization (ESI) and compares it against alternative protecting groups (Boc, Fmoc) and ionization modes.

Mass Spectrometry Profiling

Ionization Source Comparison: ESI vs. APCI

For (R)-1-Cbz-piperidine-2-carboxylic acid (

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Primary Ion

(m/z 264.1)

(m/z 264.1)
ESI is superior for quantitative linearity.
Adduct Formation High (

,

common)
Low (Thermal energy discourages adducts)ESI requires high-purity solvents to minimize adducts.
In-Source Fragmentation Low (Soft ionization)Moderate to High (Thermal degradation of Cbz)ESI preserves the molecular ion.
Sensitivity High for polar carboxyl/carbamate groupsLower for this specific polarity rangeESI offers ~10x better S/N ratio.

Expert Insight: While APCI is often preferred for neutral hydrophobic compounds, the carbamate (Cbz) and carboxylic acid moieties in this molecule provide sufficient proton affinity for ESI. APCI operates at higher temperatures (

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of the protonated molecule (

Key Diagnostic Ions:

  • m/z 264: Precursor

    
    .
    
  • m/z 220: Neutral loss of

    
     (44 Da) from the carbamate.
    
  • m/z 173: Loss of the benzyl group (

    
    , 91 Da).
    
  • m/z 130: Complete loss of the Cbz group (Protonated Pipecolic Acid).

  • m/z 91: Tropylium ion (Benzyl cation), highly characteristic of Cbz.

  • m/z 84: Characteristic pipecolic acid ring fragment (

    
    ).
    

Fragmentationcluster_legendLegendM[M+H]+ m/z 264TropTropylium Ion m/z 91M->TropBenzyl cleavage (-173)M_CO2[M+H - CO2]+ m/z 220M->M_CO2-CO2 (44)Int_CarbamicCarbamic Acid Int. m/z 173M->Int_Carbamic-Benzyl (91)PipecolicPipecolic Acid m/z 130M->Pipecolic-Cbz (134)Int_Carbamic->Pipecolic-CO2 (44)RingFragPiperidine Frag m/z 84Pipecolic->RingFrag-HCOOH (46)keyBlue: Precursor | Green: Stable Product | Red: Diagnostic Fragment

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (R)-1-Cbz-piperidine-2-carboxylic acid.

Chiral Purity Analysis Strategies

Differentiation between the (R)-enantiomer and the (S)-enantiomer (L-pipecolic acid derivative) is critical. Mass spectrometry is "chiral blind" unless coupled with a chiral separation technique.

Strategy A: Direct Analysis (Protected)

Best for: Routine purity checks during synthesis.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA, IC or equivalent).

  • Mechanism: Hydrogen bonding and

    
     interactions between the Cbz aromatic ring and the stationary phase.
    
  • Mobile Phase: Heptane/IPA/TFA (Normal Phase) or Acetonitrile/Water (Reversed Phase).

  • Advantage: No derivatization required; Cbz group enhances chiral recognition compared to the free amino acid.

Strategy B: Indirect Analysis (Deprotected)

Best for: Biological samples or confirming absolute configuration.

  • Workflow: Hydrogenolysis (

    
    ) 
    
    
    Free Pipecolic Acid
    
    
    LC-MS.
  • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T / Teicoplanin).[1]

  • Mechanism: The free amino acid fits into the teicoplanin cavity.

  • Advantage: Highly specific for pipecolic acid; eliminates interference from protecting group impurities.

Comparative Performance Table
ParameterDirect Analysis (Cbz-Protected) Indirect Analysis (Deprotected)
Stationary Phase Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Macrocyclic Glycopeptide)
Separation Factor (

)
Typically 1.2 - 1.5Typically > 1.5 (Excellent)
Sample Prep Time Low (Dissolve & Shoot)High (Requires deprotection)
MS Compatibility Good (Reverse Phase modes)Excellent (Methanol/Water compatible)
LOD ~1-5 ng/mL~0.5 ng/mL (Better ionization of free amine)

Protecting Group Stability Comparison

When developing methods for piperidine-2-carboxylic acid derivatives, the choice of protecting group affects MS analysis.

  • Cbz (Benzyloxycarbonyl):

    • MS Stability: Moderate. Stable in ESI source; fragments predictably in collision cell.

    • Diagnostic: m/z 91 (Tropylium).

  • Boc (tert-Butyloxycarbonyl):

    • MS Stability:Poor. Highly prone to "in-source fragmentation." The acidic nature of the LC mobile phase (0.1% Formic Acid) often cleaves the Boc group before detection, leading to a signal at the mass of the free amine rather than the parent.

    • Diagnostic: Loss of 56 Da (isobutene) or 100 Da (Boc).

  • Fmoc (Fluorenylmethyloxycarbonyl):

    • MS Stability: Good.

    • Diagnostic: m/z 179 (Dibenzofulvene cation).

Recommendation: Cbz is superior to Boc for quantitative LC-MS analysis of protected intermediates because it maintains the molecular ion integrity, allowing for more reliable Selected Reaction Monitoring (SRM).

Experimental Protocols

Protocol: Direct Chiral LC-MS Analysis

Objective: Quantify Enantiomeric Excess (ee%) of (R)-1-Cbz-piperidine-2-carboxylic acid.

Reagents:

  • LC-MS Grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA).

  • Ammonium Acetate (

    
    ).
    

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Chiralpak IC-3 (3 µm, 150 x 4.6 mm).

  • Mobile Phase: ACN / Water / FA (60:40:0.1 v/v/v). Note: Cbz compounds often resolve better in high organic mode.

  • Flow Rate: 0.5 mL/min.

  • Temp:

    
    .[2][3]
    

MS Settings (ESI Positive):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp:

    
    .
    
  • Transitions (MRM):

    • Quantifier:

      
       (Collision Energy: 20 eV).
      
    • Qualifier:

      
       (Collision Energy: 10 eV).
      
Workflow Diagram

WorkflowSampleSample: (R)-1-Cbz-Pipecolic AcidDilutionDilute to 1 µg/mL (50:50 ACN:H2O)Sample->DilutionLCChiral LC Separation (Chiralpak IC-3)Dilution->LCESIESI Source (+3.5 kV)LC->ESIQ1Q1 Filter m/z 264.1ESI->Q1CIDCollision Cell (N2 gas)Q1->CIDQ3Q3 Filter m/z 91.1 & 220.1CID->Q3DataData Analysis (Calc %ee)Q3->Data

Figure 2: Analytical workflow for the direct chiral quantification of the target compound.

References

  • Armstrong, D. W., et al. (2001). "Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry." Clinical Chemistry. Link

  • Ilisz, I., et al. (2017). "Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases." Journal of Separation Science. Link

  • BenchChem. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Notes. Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Guide. Link

  • Guo, Y. C., et al. (2009). "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides." Spectroscopy. Link

Technical Deep Dive: Enantiomeric Excess Determination of Cbz-D-Pipecolic Acid by GLC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, field-validated approach to the enantiomeric excess (


) determination of N-benzyloxycarbonyl-D-pipecolic acid (Cbz-D-Pipecolic Acid) via Gas-Liquid Chromatography (GLC).

Executive Summary & Strategic Analysis

The Core Challenge: Cbz-D-pipecolic acid presents a "volatility vs. stability" paradox. The carboxylic acid moiety renders the molecule too polar for direct GLC, while the carbamate (Cbz) protecting group is prone to thermal degradation (decarboxylation to benzyl chloride derivatives) at the high injector temperatures typically required for amino acid derivatives.

The Solution: While Chiral HPLC is often the default for Cbz-protected amino acids due to UV detectability and ambient operating temperatures, GLC offers superior theoretical plate counts (resolution) and compatibility with Mass Spectrometry (MS) for impurity profiling.

This guide details a Direct Derivatization Protocol converting the target into Cbz-D-Pipecolic Acid Methyl Ester . This derivative is sufficiently volatile for capillary GLC on cyclodextrin-based chiral stationary phases (CSPs), provided strict thermal control is maintained.

Method Comparison Matrix
FeatureGLC (Proposed Method) Chiral HPLC Polarimetry
Separation Mechanism Inclusion complexation (

-Cyclodextrin)
H-bonding/Steric (e.g., Amylose/Cellulose)N/A (Optical Rotation)
Sensitivity High (FID/MS) - ng rangeMedium (UV) -

g range
Low - mg range
Resolution (

)
Superior (

typical)
Good (

)
N/A (Aggregate value only)
Thermal Risk High (Cbz degradation >220°C)NegligibleNegligible
Throughput Fast (15-20 min runs)Medium (20-40 min runs)Instant (but non-specific)

Critical Experimental Workflow

The determination of


 relies on the non-racemizing conversion of the carboxylic acid to a methyl ester, followed by separation on a hydrophobic chiral stationary phase.
Diagram 1: Analytical Workflow & Decision Logic

G cluster_0 Derivatization Choice Start Sample: Cbz-D-Pipecolic Acid Deriv Derivatization (Methyl Ester Formation) Start->Deriv MethodA Method A: TMS-Diazomethane (Mild, No Racemization) Deriv->MethodA Preferred MethodB Method B: BF3-Methanol (Standard, Acidic) Deriv->MethodB Alternative Extract Extraction (Ethyl Acetate/Hexane) MethodA->Extract MethodB->Extract GC_Inj GLC Injection (Split 1:50, 220°C) Extract->GC_Inj Separation Chiral Separation (Rt-bDEXsm or Chirasil-Dex) GC_Inj->Separation Detect Detection (FID or MS) Separation->Detect Result Final Report: % ee = (D-L)/(D+L) * 100 Detect->Result Calculate % ee

Caption: Workflow for converting Cbz-D-pipecolic acid to its methyl ester for GLC analysis, prioritizing mild derivatization to prevent racemization.

Detailed Protocols

Phase 1: Derivatization (Methyl Esterification)

Objective: Convert the carboxylic acid to a methyl ester without removing the Cbz group or inducing racemization at the


-carbon.
Method A: TMS-Diazomethane (Recommended)

Why: Trimethylsilyldiazomethane (TMS-DAM) is a safer alternative to diazomethane. It reacts instantly at room temperature in methanol, ensuring zero thermal stress and minimal risk of acid-catalyzed racemization .

  • Preparation: Dissolve 5.0 mg of Cbz-D-pipecolic acid in 0.5 mL of Methanol (MeOH) and 1.5 mL of Toluene.

  • Reaction: Add 2.0 M TMS-DAM in hexanes dropwise until a persistent yellow color remains (indicating excess reagent).

  • Quench: Stir for 10 minutes. Add 2 drops of Acetic Acid to quench excess TMS-DAM (solution turns colorless).

  • Work-up: Evaporate solvents under a stream of Nitrogen (

    
    ). Re-dissolve the residue in 1.0 mL of HPLC-grade Ethyl Acetate or Dichloromethane (DCM).
    
Method B:

-Methanol (Alternative)

Why: Robust standard method, but requires heat which could degrade the Cbz group or induce slight racemization if over-boiled.

  • Reaction: Dissolve sample in

    
     in Methanol.
    
  • Heat: Reflux at 60°C for 15 minutes (Do not exceed 30 mins).

  • Extraction: Cool, add water, and extract into Hexane.

Phase 2: GLC Separation Parameters

Column Selection: The separation of pipecolic acid enantiomers (as esters) is best achieved using Derivatized


-Cyclodextrin  phases.
  • Primary Choice: Rt-bDEXsm (Restek) or CP-Chiralsil-Dex CB (Agilent).

  • Mechanism: The pipecolic ring inserts into the cyclodextrin cavity; the Cbz group interacts with the pendant groups on the silica surface.

Instrument Settings:

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injector: Split Mode (50:1). Temperature: 220°C .

    • Critical Warning: Do not exceed 230°C at the injector. Cbz groups can undergo pyrolysis (Chugaev-type elimination) above this threshold.

  • Detector (FID): 250°C.

  • Oven Program:

    • Initial: 140°C (Hold 1 min).

    • Ramp: 2°C/min to 200°C.

    • Final: 200°C (Hold 10 min).

Data Analysis & Validation

Calculating Enantiomeric Excess ( )

The


 is calculated using the area normalization method, assuming the response factor for both enantiomers is identical (which is true for enantiomers in achiral environments like an FID flame).


Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Significant tailing indicates adsorption of the -NH- or -CO- groups, suggesting the column is too active or the liner is dirty).
  • Racemization Check: Inject a pure standard of L-Cbz-Pipecolic acid methyl ester. If a D-peak appears (

    
    ), the derivatization method is causing racemization.
    
Diagram 2: Expected Chromatogram Logic

Chromatogram cluster_chrom Simulated Separation Profile (Rt-bDEXsm) Start 0 min Solvent Solvent (2.1 min) Start->Solvent Peak_L L-Enantiomer (14.2 min) Solvent->Peak_L Impurity Benzyl Chloride (Degradation Product) (If Inj > 240°C) Peak_D D-Enantiomer (15.1 min) Peak_L->Peak_D Rs > 1.5 Peak_D->Impurity Check for thermal breakdown

Caption: Theoretical elution order (L before D is typical on bDEX columns, but must be confirmed with standards).

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a broad peak eluting before the pipecolic esters, it is likely benzyl chloride or benzyl alcohol .

  • Cause: Thermal cleavage of the Cbz group in the injector liner.

  • Fix: Lower Injector Temp to 200°C. Use a "FocusLiner" with wool to trap non-volatiles. Switch to On-Column Injection if available.

Peak Broadening

Cbz-Pipecolic acid methyl ester is a bulky molecule with hydrogen-bonding potential (carbamate NH).

  • Fix: Ensure the column film thickness (

    
    ) is adequate (
    
    
    
    ). If tailing persists, derivatize the carbamate nitrogen (e.g., N-methylation), though this is synthetically complex and usually unnecessary.
When to Abandon GLC for HPLC

If the


 results are inconsistent or thermal degradation exceeds 5%, switch to Chiral HPLC .
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV at 254 nm (Strong absorption by Cbz phenyl ring).

  • Reference: Phenomenex Chiral Guide [2].[1]

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Phenomenex. (2020).[2][3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Restek Corporation. (2018). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Literature. Link

  • Armstrong, D. W., et al. (1993). Stereochemistry of pipecolic acid in the urine and plasma of subjects with peroxisomal deficiencies. Chirality, 5(5), 375-378. Link

  • Sigma-Aldrich. (2022). Preparation of Methyl Esters for GC Analysis (TMS-Diazomethane Protocol). Technical Bulletin. Link

Sources

Structural Determination of (R)-1-Cbz-Piperidine-2-Carboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of (R)-1-Cbz-piperidine-2-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of peptidomimetics and chiral piperidine-based therapeutics (e.g., ropivacaine precursors, FKBP12 inhibitors), the absolute configuration and ring conformation of the building block (R)-1-Cbz-piperidine-2-carboxylic acid (also known as N-Cbz-D-pipecolic acid) are critical quality attributes.

While NMR spectroscopy remains the workhorse for solution-state dynamics, it often struggles to definitively resolve absolute stereochemistry without chiral derivatization. X-ray crystallography serves as the "Gold Standard" for unambiguous structural assignment, offering atomic-resolution insight into the preferred chair conformations and carbamate rotamers that drive receptor binding affinity.

This guide objectively compares X-ray crystallography against alternative structural determination methods, supported by experimental protocols and decision-making workflows.

Technical Comparison: X-ray vs. Alternatives

The following table contrasts the performance of X-ray crystallography against NMR, Chiroptical methods (CD/ORD), and Computational Modeling (DFT) specifically for Cbz-protected pipecolic acid derivatives.

FeatureX-Ray Crystallography NMR Spectroscopy (NOE/ROE) Electronic Circular Dichroism (ECD) DFT Computation
Primary Output 3D Atomic Coordinates, Absolute Configuration (R/S), Bond LengthsSolution Conformation, Relative Stereochemistry, Rotamer RatiosElectronic Transitions, Comparison to Calculated SpectraPredicted Low-Energy Conformers
Absolute Config. Definitive (via Anomalous Dispersion or Ref. Molecule)Indirect (Requires Mosher's Acid derivatization)Inferential (Requires reliable theoretical model)N/A (Predictive only)
Sample State Solid Single Crystal (Required)Solution (

, DMSO-

, etc.)
SolutionVirtual
Conformational Insight Single low-energy state (Crystal Packing forces apply)Dynamic equilibrium (Z/E rotamers observable)Bulk average propertyTheoretical minima
Sample Req. ~5–20 mg (High Purity)~2–10 mg< 1 mgNone
Turnaround Days to Weeks (Crystal growth is rate-limiting)HoursHoursDays (High-level theory)
Expert Insight: The "Rotamer" Challenge

Cbz-piperidines exhibit restricted rotation around the N-C(=O) carbamate bond, leading to distinct cis and trans (or E and Z) rotamers in solution.

  • NMR: Shows line broadening or dual peaks (split signals) at room temperature, complicating assignment.

  • X-ray: Typically captures the thermodynamically most stable rotamer in the crystal lattice, providing a precise template for structure-based drug design (SBDD).

Deep Dive: X-Ray Crystallography Workflow

To successfully solve the structure of (R)-1-Cbz-piperidine-2-carboxylic acid (CAS: 28697-09-8), one must overcome the challenge of the flexible Cbz group which can lead to disorder.

Experimental Protocol: Crystallization

Objective: Obtain single crystals suitable for diffraction (size ~0.1 x 0.1 x 0.2 mm).

Reagents:

  • (R)-1-Cbz-piperidine-2-carboxylic acid (High purity, >98%)

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Ethanol (EtOH).

Method A: Slow Evaporation (Preferred for Cbz-derivatives)

  • Dissolve 20 mg of the compound in a minimum amount of hot Ethyl Acetate (~0.5 mL) in a clean 4 mL glass vial.

  • Allow the solution to cool to room temperature.

  • Add Hexanes dropwise until a persistent turbidity is just barely observed.

  • Add a single drop of EtOAc to clear the solution.

  • Cover the vial with Parafilm and poke 3–4 small holes to allow slow solvent evaporation.

  • Store in a vibration-free environment at 4°C. Crystals (prisms or plates) typically form within 3–7 days.

Method B: Vapor Diffusion

  • Inner vial: Dissolve 10 mg compound in 0.3 mL Ethanol .

  • Outer vessel: Place the inner vial (open) inside a larger jar containing 5 mL of Water (antisolvent).

  • Seal the outer jar. Ethanol will slowly diffuse into the water, and water vapor will diffuse into the ethanol, gently lowering solubility.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (Cryostream). This freezes out the thermal motion of the flexible benzyl ring in the Cbz group, significantly improving resolution.

  • Space Group: Chiral molecules must crystallize in Sohncke space groups (e.g.,

    
    , 
    
    
    
    ). If a centrosymmetric group (e.g.,
    
    
    ) is found, the sample is likely racemic.
  • Absolute Structure: For light atom structures (C, H, N, O), the anomalous signal is weak using standard Mo-K

    
     radiation.
    
    • Solution: Use Cu-K

      
       radiation  to enhance the anomalous signal of Oxygen/Nitrogen, or co-crystallize with a heavy atom derivative if assignment is ambiguous.
      

Visualizing the Structural Determination Logic

The following diagrams illustrate the decision-making process and the experimental workflow for characterizing these derivatives.

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal structural determination method based on sample status and data needs.

MethodSelection Start Start: Unknown Configuration/Conformation IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes IsPure Is sample high purity (>95%)? IsSolid->IsPure No (Oil/Liquid) XRay METHOD: X-Ray Crystallography (Gold Standard for Abs. Config) CanCrystallize->XRay Yes CanCrystallize->IsPure No NMR METHOD: NMR (NOE/ROE) (Solution Dynamics/Rotamers) IsPure->NMR Yes ChiralRef Is a Chiral Reference Available? NMR->ChiralRef Need Abs. Config? Derivatize Derivatize (e.g., Mosher's Acid) ChiralRef->Derivatize No Comp METHOD: DFT/Computation (Supportive only) ChiralRef->Comp Supportive Data MosherNMR METHOD: NMR Analysis of Diastereomers Derivatize->MosherNMR

[1]

Diagram 2: X-Ray Crystallography Workflow for Cbz-Piperidines

Caption: Step-by-step experimental pipeline from synthesis to final CIF generation.

XRayWorkflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Recryst Recrystallization (EtOAc/Hexane) Screen Microscope Screening (Polarized Light) Recryst->Screen Mount Mount Crystal (Cryo-loop @ 100K) Screen->Mount Diffract X-Ray Diffraction (Cu-Kα Source) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (Assign Cbz Rotamer) Solve->Refine Validation CheckCIF & Abs. Config (Flack Parameter) Refine->Validation

Case Study Analysis: Structural Features

When analyzing the X-ray structure of (R)-1-Cbz-piperidine-2-carboxylic acid, three key features must be verified to ensure data integrity:

  • Piperidine Ring Pucker: The ring typically adopts a

    
     chair conformation . Deviations toward a twist-boat suggest crystal packing stress or specific intramolecular hydrogen bonding (e.g., between the carboxylic acid and the carbamate carbonyl).
    
  • Carbamate Geometry: The amide bond (

    
    ) should show partial double bond character (length approx. 1.32–1.35 Å). The Cbz group usually lies planar to the nitrogen, but the benzyl tail may rotate.
    
  • Hydrogen Bonding: In the solid state, these molecules often form dimers or catemers via

    
     hydrogen bonds involving the carboxylic acid and the carbamate carbonyl of a neighboring molecule.
    

Data Interpretation Warning: If the Flack parameter is near 0.5, the crystal is likely a racemate or twinned. For a pure (R)-enantiomer, the Flack parameter should be close to 0.0 (within standard uncertainty).

References

  • PubChem. Pipecolic acid, (-)- (Compound Summary). National Library of Medicine. [Link]

  • Crystallography Journals Online. Direct determination of absolute configuration of carboxylic acids. Chemical Communications. [Link]

  • Beilstein Journal of Organic Chemistry. A versatile route towards 6-arylpipecolic acids. [Link]

  • ResearchGate. Single X-ray crystal structure of (R)-Cbz-deoxyhalofuginone. [Link]

Sources

Comparative Guide: Cbz-D-Pipecolic Acid vs. Fmoc-D-Pipecolic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The choice between Fmoc-D-Pipecolic acid and Cbz-D-Pipecolic acid is not merely a preference for protecting groups; it is a strategic decision dictated by the synthesis phase (solid vs. solution) and the residue's position within the peptide sequence.

  • Fmoc-D-Pip-OH is the standard for Solid-Phase Peptide Synthesis (SPPS) but carries a critical risk of diketopiperazine (DKP) formation , particularly at the dipeptide stage. It requires specialized resins (e.g., 2-Chlorotrityl) to mitigate this failure mode.

  • Cbz-D-Pip-OH is the superior choice for Solution Phase Synthesis or Fragment Condensation . It eliminates DKP risks during elongation but is generally incompatible with standard SPPS elongation due to the difficulty of removing the Cbz group (hydrogenolysis) while the peptide is tethered to a resin.

Part 1: The Steric & Conformational Challenge

D-Pipecolic acid (D-Pip) is a non-proteinogenic amino acid and a six-membered ring homolog of proline.[1] Its inclusion in peptide sequences is often driven by the need to induce specific secondary structures, such as


-turns, or to restrict conformational flexibility in peptidomimetics.
The "Double-Edged Sword" of D-Pipecolic Acid
  • Steric Hindrance: As a secondary amine with a bulky piperidine ring, D-Pip is sterically demanding. Coupling to the N-terminus of D-Pip is significantly slower than coupling to primary amines (e.g., Ala, Gly).

  • Nucleophilicity: While the secondary amine is nucleophilic, the steric bulk retards the approach of the activated incoming amino acid.

  • Folding Kinetics: The D-configuration often induces turns that facilitate intramolecular reactions, specifically DKP formation, which is the primary failure mode in Fmoc chemistry.

Part 2: The Fmoc Strategy (SPPS Standard)

Fmoc-D-Pipecolic acid is designed for the base-labile orthogonal protection strategy used in modern SPPS. However, it presents a unique lethal trap: Diketopiperazine (DKP) formation.

The Failure Mode: DKP Formation

When Fmoc-D-Pip is the second residue attached to the resin (C-terminal position), the removal of the Fmoc group exposes a secondary amine. Due to the cis-amide bond preference and the specific D-configuration, this amine rapidly attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Risk Factor: High (especially if the first residue is Gly, Pro, or D-amino acids).

DOT Diagram: DKP Formation Mechanism

DKP_Mechanism Start Fmoc-D-Pip-AA1-Resin Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection Intermediate H-D-Pip-AA1-Resin (Free Secondary Amine) Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Rapid Cyclization Result Cyclic DKP (Byproduct) + Truncated Resin Attack->Result Cleavage from Resin

Caption: The mechanism of premature peptide cleavage via diketopiperazine (DKP) formation during Fmoc deprotection.

Optimized Protocol for Fmoc-D-Pip

To use Fmoc-D-Pip successfully in SPPS, you must prevent the ester carbonyl from being electrophilic enough to accept the attack.

The Solution: 2-Chlorotrityl Chloride (CTC) Resin The extreme steric bulk of the trityl linker prevents the formation of the DKP transition state.

  • Resin Loading: Use 2-Chlorotrityl Chloride resin.[2]

  • Coupling Reagents: Use HATU/HOAt or PyAOP . These are stronger activators required to overcome the steric hindrance of the secondary amine during the next coupling step.

  • Deprotection: Standard 20% Piperidine/DMF is acceptable only if using CTC resin. If using Wang resin, DKP formation is almost guaranteed.

Part 3: The Cbz Strategy (Solution Phase Champion)

Cbz-D-Pipecolic acid (Z-D-Pip-OH) utilizes the benzyloxycarbonyl group, which is cleaved by catalytic hydrogenolysis (


) or strong acids (HBr/AcOH, HF).
Why Cbz Fails in Standard SPPS
  • Hydrogenolysis on Resin: Heterogeneous catalysis (Pd/C) is notoriously difficult on solid support. The resin matrix restricts the catalyst from reaching the reaction site, and sulfur traces in resins can poison the catalyst.

  • Acid Cleavage: Removing Cbz with HBr or HF is harsh and often incompatible with sensitive peptide side chains or the resin linker itself.

Where Cbz Wins: Solution Phase & Fragment Condensation

Cbz is the protecting group of choice when:

  • Synthesizing Short Fragments: If you are building a di- or tripeptide in solution to be coupled later.

  • Preventing DKP: The Cbz group is stable to base. You can activate the C-terminus of a Cbz-protected dipeptide without risk of cyclization.

  • N-Terminal Capping: If D-Pip is the final residue of the peptide, Cbz-D-Pip is excellent because the Cbz group can be removed (hydrogenolysis) after the peptide is cleaved from the resin (provided the peptide contains no sulfur/Cys/Met).

Part 4: Comparative Data Analysis

The following table summarizes the performance metrics based on experimental outcomes in peptide synthesis.

FeatureFmoc-D-Pipecolic AcidCbz-D-Pipecolic Acid
Primary Application Solid Phase Peptide Synthesis (SPPS)Solution Phase / Fragment Condensation
Coupling Efficiency Moderate (Steric hindrance)Moderate (Steric hindrance)
DKP Risk High (Critical failure mode on Wang/Rink resins)Negligible (Stable to base; no free amine generated)
Deprotection Method Base (20% Piperidine)Hydrogenolysis (

) or Strong Acid
Racemization Risk Moderate (during activation)Low (Carbamate protection suppresses racemization)
Resin Compatibility Requires 2-Chlorotrityl (CTC) to avoid DKPGenerally incompatible with on-resin deprotection
Cost Generally HigherGenerally Lower

Part 5: Decision Matrix & Workflows

DOT Diagram: Selection Strategy

Decision_Tree Start Start: Choose Strategy Phase Synthesis Phase? Start->Phase Solid Solid Phase (SPPS) Phase->Solid Solution Solution Phase Phase->Solution ResinCheck Resin Type? Solid->ResinCheck DecisionCbz Use Cbz-D-Pip Solution->DecisionCbz Wang Wang/Rink Resin ResinCheck->Wang Standard Linker CTC 2-Chlorotrityl Resin ResinCheck->CTC Steric Linker Fail HIGH FAILURE RISK (DKP Formation) Wang->Fail DecisionFmoc Use Fmoc-D-Pip (Watch DKP!) CTC->DecisionFmoc

Caption: Decision tree for selecting the appropriate protecting group based on synthesis conditions.

Part 6: Experimental Protocols

Protocol A: Fmoc-D-Pip on Solid Phase (Anti-DKP Method)

Objective: Incorporate D-Pip without DKP formation.

  • Resin Selection: Swell 2-Chlorotrityl Chloride Resin (1.0-1.6 mmol/g) in DCM for 30 mins.

  • Loading First Residue: Dissolve Fmoc-AminoAcid-OH (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[2][3][4][5] Agitate 2 hrs. Cap with MeOH (0.8 mL/g resin) for 20 mins.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF x5.

  • Coupling Fmoc-D-Pip-OH:

    • Dissolve Fmoc-D-Pip-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add HOAt (3 eq) to enhance efficiency for the secondary amine.

    • Add DIPEA (6 eq).

    • Add to resin immediately. Agitate for 2-4 hours (double coupling recommended).

  • Elongation: Proceed with standard SPPS.

Protocol B: Cbz-D-Pip in Solution (Fragment Synthesis)

Objective: Synthesize Cbz-D-Pip-Xaa-OMe dipeptide.

  • Activation: Dissolve Cbz-D-Pip-OH (1.0 eq) in DMF/DCM (1:1). Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir 15 min.

  • Coupling: Add H-Xaa-OMe.HCl (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq).

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

  • Workup: Dilute with EtOAc. Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.[6]

  • Deprotection (If needed): Dissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     balloon for 2-4 hours. Filter through Celite.
    

References

  • Teixidó, M., et al. (2005). "Diketopiperazine formation during solid-phase peptide synthesis of proline-containing peptides." Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][7][8][9][10][11][12] Chemical Reviews.

  • Bachem. (2024). "Peptide Coupling Reagents: A Guide." Bachem Technical Guides.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Sigma-Aldrich. (2024). "Solid Phase Peptide Synthesis (SPPS) User Guide."

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action: Classify (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid as Hazardous Organic Waste . Disposal Method: High-temperature incineration with afterburner and scrubber. Critical Restriction: Do NOT discharge into municipal sewer systems or trash.[1] Segregate from strong oxidizing agents immediately.[2]

This guide defines the standard operating procedure (SOP) for the containment, labeling, and disposal of this chemical, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Chemical Profile & Hazard Assessment

Before disposal, the chemical nature of the waste must be understood to prevent dangerous incompatibilities in the waste stream.

PropertySpecification
Chemical Name (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid
Synonyms N-Cbz-D-pipecolic acid; (R)-N-Cbz-piperidine-2-carboxylic acid
CAS Number 67622-39-9
Physical State Solid (White to off-white powder)
Acidity Weakly Acidic (Carboxylic Acid moiety)
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335)
Incompatibilities Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)

Scientific Insight: The presence of the Benzyloxycarbonyl (Cbz) protecting group adds significant carbon content and a carbamate linkage. Upon thermal decomposition or incineration, this compound will release carbon oxides (


) and nitrogen oxides (

). Therefore, the disposal facility must utilize scrubbers to neutralize these acidic gases.
Pre-Disposal Segregation & Treatment

Proper segregation is the single most critical step in laboratory safety. Mixing incompatible waste streams is the leading cause of waste container over-pressurization and explosions.

A. Segregation Protocol
  • Stream: Non-Halogenated Organic Waste .

    • Note: While the compound itself contains no halogens, if it was dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be classified as Halogenated Organic Waste .

  • Incompatibility Check: Ensure the waste container does not contain:

    • Concentrated Nitric Acid[1]

    • Perchloric Acid[3][4]

    • Permanganates

    • Alkali metals (Sodium/Lithium)

B. Container Specifications
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars or amber glass jars.

  • Liquid Waste: HDPE carboys or Safety Cans (if solvent carrier is flammable).

  • Labeling: Must include the full chemical name (no abbreviations or formulas) and the hazard checkbox "Irritant" marked.

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired shelf chemicals or excess solid weighing errors.

  • PPE Requirement: Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust (H335).

  • Transfer: Carefully transfer the solid into a dedicated Solid Organic Waste container.

  • Labeling: Tag the container with the accumulation start date and the text: "Contains: (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid. Irritant."

  • Storage: Cap tightly. Store in the satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solutions containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform : Use Halogenated Waste stream.

    • If Ethyl Acetate/Methanol/DMF : Use Non-Halogenated Waste stream.

  • pH Check: If the reaction involved strong acids or bases, neutralize the solution to pH 5–9 before adding to the organic waste carboy to prevent exothermic reactions in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace to allow for thermal expansion.

  • Log: Record the volume and concentration on the waste log sheet immediately.

Scenario C: Contaminated Debris

Use this protocol for gloves, weigh boats, and paper towels.

  • Assessment:

    • Trace Contamination: Disposable gloves and paper towels with minor dust can often be treated as solid lab trash (check local EHS rules).

    • Gross Contamination: Spills or heavily soiled items must be placed in a Hazardous Solid Waste bag (clear, thick polyethylene) or bucket.

  • Seal: Double bag if using plastic bags to prevent rupture.

  • Disposal: Hand over to the hazardous waste management team for incineration.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision process for segregating this specific chemical waste.

DisposalLogic Start Waste: (R)-1-((Benzyloxy)carbonyl) piperidine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Excess) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Trace SolidBin Solid Organic Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HazBag Hazardous Debris Bag Debris->HazBag Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration HazBag->Incineration

Figure 1: Waste segregation decision tree ensuring proper routing to incineration facilities.

Emergency Procedures

In the event of a spill during the disposal process:

  • Minor Spill (Solid):

    • Avoid raising dust.[2][4][5][6][7][8][9][10]

    • Sweep up carefully using a brush and dustpan dedicated to chemical use.

    • Place residue in the Solid Organic Waste container.

    • Clean the area with soap and water.[5][6][7][11]

  • Exposure (Skin/Eye):

    • Skin: Wash with soap and plenty of water.[5][6][7][11]

    • Eyes: Rinse cautiously with water for 15 minutes.[11] Remove contact lenses if present.[3][5][6][7][9]

    • Report: Document the incident in the lab safety log.

References
  • Thermo Scientific Chemicals. (2021).[7] Safety Data Sheet: 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid. Fisher Scientific.

  • Sigma-Aldrich. (2022).[6] Safety Data Sheet: (R)-N-Boc-piperidine-2-carboxylic acid (Analogous structure handling). Merck KGaA.

  • Cayman Chemical. (2022).[6] Safety Data Sheet: L-Pipecolic Acid. Cayman Chemical Company.[4][10]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management for Laboratories. RCRA Online.

Sources

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Retrosynthesis Analysis

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(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid
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